4-Azidobutan-1-OL
Description
BenchChem offers high-quality 4-Azidobutan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azidobutan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-azidobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O/c5-7-6-3-1-2-4-8/h8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAVSXJFTZUOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480279 | |
| Record name | 4-AZIDOBUTAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54953-78-5 | |
| Record name | 4-AZIDOBUTAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what are the properties of 4-azidobutan-1-ol
An In-Depth Technical Guide to 4-Azidobutan-1-ol: Properties, Synthesis, and Applications
Introduction
4-Azidobutan-1-ol is a bifunctional chemical compound of significant interest in the fields of chemical biology, drug development, and materials science. As a hetero-bifunctional linker, it possesses two distinct reactive moieties: a terminal azide group (-N₃) and a primary alcohol group (-OH). This unique structure allows for sequential, orthogonal chemical modifications. The azide group is a key participant in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] The hydroxyl group offers a classic site for traditional chemical modifications such as esterification or etherification. This dual functionality makes 4-azidobutan-1-ol an invaluable tool for conjugating different molecular entities, such as linking a small molecule drug to a targeting antibody or attaching a fluorescent probe to a biological molecule for imaging purposes.
Physicochemical Properties
The fundamental properties of 4-azidobutan-1-ol are critical for its handling, storage, and application in experimental design. It is a light-yellow oil under standard conditions.[4][5]
| Property | Value | Source |
| Molecular Formula | C₄H₉N₃O | [5][6][7] |
| Molecular Weight | 115.13 g/mol | [6][7] |
| CAS Number | 54953-78-5 | [4][6] |
| Appearance | Light Yellow Oil | [4][5] |
| Boiling Point | 76-78 °C at 10 Torr | [4][5] |
| Solubility | Soluble in Dichloromethane, Methanol | [4][5] |
| Storage Temperature | -20°C Freezer | [4][5] |
Synthesis and Spectroscopic Characterization
Synthetic Pathway
The most common and straightforward synthesis of 4-azidobutan-1-ol involves the nucleophilic substitution of a halo-butanol precursor with an azide salt, typically sodium azide (NaN₃). 4-Bromo-1-butanol or 4-chloro-1-butanol are excellent starting materials for this transformation. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the azide salt and promote the Sₙ2 reaction mechanism.
Caption: General synthesis scheme for 4-azidobutan-1-ol.
Exemplary Synthesis Protocol
Causality: This protocol is designed for the safe and efficient conversion of 4-bromo-1-butanol to the desired azide. DMF is chosen as the solvent for its ability to dissolve both the organic substrate and the inorganic azide salt. Heating is required to overcome the activation energy of the substitution reaction. An aqueous workup is necessary to remove the DMF and inorganic salts, followed by extraction into an organic solvent.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromo-1-butanol (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Azide : Add sodium azide (NaN₃, approx. 1.5 eq) to the solution. The excess azide ensures the reaction goes to completion.
-
Reaction : Heat the mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the key functional groups. A very strong, sharp absorption band will appear around 2100 cm⁻¹ , which is characteristic of the azide (N=N=N) asymmetric stretch. A broad absorption band centered around 3300-3400 cm⁻¹ will also be present, corresponding to the O-H stretch of the primary alcohol.
-
¹H NMR Spectroscopy : The proton NMR spectrum will show signals corresponding to the four-carbon chain. The protons adjacent to the electron-withdrawing azide group (-CH₂-N₃) will be deshielded and appear around 3.3-3.5 ppm as a triplet. The protons next to the alcohol (-CH₂-OH) will appear around 3.6-3.8 ppm, also as a triplet. The two internal methylene groups (-CH₂-CH₂-) will appear as overlapping multiplets between 1.6-1.9 ppm.
-
¹³C NMR Spectroscopy : The carbon NMR will display four distinct signals for the butyl chain. The carbon attached to the azide group (C-N₃) will be found around 50-52 ppm, while the carbon attached to the hydroxyl group (C-OH) will be around 60-62 ppm. The other two internal carbons will appear further upfield.
-
Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M+) corresponding to the mass of the compound (m/z = 115.07). A common fragmentation pattern is the loss of dinitrogen gas (N₂), resulting in a significant peak at M-28.
Reactivity and Core Applications
The power of 4-azidobutan-1-ol lies in its ability to serve as a molecular bridge, leveraging the distinct reactivity of its two functional ends.
The Azide Terminus: Gateway to Click Chemistry
The azide group is the cornerstone of this molecule's utility in modern drug development. It is a key component in the Huisgen 1,3-dipolar cycloaddition, a reaction that has been refined into the "click chemistry" paradigm by K.B. Sharpless.[1] The most prominent of these reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Mechanism and Advantages : In the presence of a Cu(I) catalyst, an azide and a terminal alkyne react rapidly and with high specificity to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1] This reaction is highly efficient, proceeds under mild, often aqueous conditions, and generates minimal byproducts, aligning perfectly with the principles of click chemistry.[3] The resulting triazole linker is exceptionally stable under typical biological conditions and is considered an excellent mimic of an amide bond in terms of its electronic properties, but it is not susceptible to enzymatic hydrolysis.[8]
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Hydroxyl Terminus: A Handle for Derivatization
The primary alcohol provides a versatile attachment point for a wide range of molecules through well-established chemical reactions. It can be:
-
Esterified with carboxylic acids or activated acyl donors to attach payloads.
-
Converted into a better leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution.
-
Oxidized to an aldehyde or carboxylic acid for further conjugation chemistries.
This allows a researcher to first attach a molecule of interest to the hydroxyl end of 4-azidobutan-1-ol and then use the azide for a subsequent click reaction, or vice versa.
Application Workflow: Bioconjugation
4-azidobutan-1-ol is frequently used to conjugate a payload (e.g., a fluorescent dye, a drug molecule) to a biomolecule (e.g., a protein or antibody).[8][9]
Caption: Workflow for protein labeling using 4-azidobutan-1-ol.
Safety, Handling, and Storage
As a senior scientist, it is imperative to emphasize that azides are energetic compounds that demand rigorous safety protocols.
Hazard Assessment
-
Explosive Potential : Organic azides can be sensitive to heat, light, friction, and mechanical shock, leading to violent decomposition.[10] The stability of an organic azide is often assessed by two informal rules:
-
Carbon to Nitrogen Ratio (C/N) : The number of nitrogen atoms should not exceed the number of carbon atoms.[10] For 4-azidobutan-1-ol (C₄H₉N₃O), the C/N ratio is 4/3, which is greater than one but less than three, placing it in a category that requires careful handling and storage at low temperatures.[10][11]
-
Rule of Six : This guideline suggests there should be at least six carbon atoms for each energetic group (like an azide) to provide sufficient dilution to render the compound relatively safe.[10][11] 4-azidobutan-1-ol, with only four carbons, does not meet this criterion and must be treated as a potentially explosive substance.[10][11]
-
-
Toxicity : The compound is classified as harmful if swallowed.[12] Inhalation and skin contact should be minimized.
Handling and Personal Protective Equipment (PPE)
-
All work with 4-azidobutan-1-ol must be conducted inside a certified chemical fume hood.[13]
-
Always wear appropriate PPE, including a lab coat, chemical splash goggles, and nitrile gloves.[14][15]
-
Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).
-
Crucially, avoid contact with heavy metals, especially copper, lead, silver, and mercury, as this can form dangerously unstable and shock-sensitive metal azides.[10][16] Use plastic or glass spatulas and avoid metal components in reaction setups where possible.
Storage and Disposal
-
Storage : Store 4-azidobutan-1-ol in a tightly sealed container in a freezer at -20°C.[4][5] The container should be protected from light by using an amber vial or by wrapping it in aluminum foil.[10][16] Do not store on metal shelves.[16]
-
Disposal : Azide-containing waste must be treated as hazardous. It should never be poured down the drain, as it can react with metal pipes to form explosive metal azides. Follow all institutional and local regulations for hazardous chemical waste disposal.
References
-
Safe Handling of Azides - safety.pitt.edu. Available at: [Link]
-
4-Azidobutan-1-OL | C4H9N3O | CID 12202790 - PubChem. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition - organic-chemistry.org. Available at: [Link]
-
Azide Compounds - Environmental Health and Safety, University of California, Santa Cruz. Available at: [Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC - NIH. Available at: [Link]
-
Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY - University of Illinois. Available at: [Link]
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Azides - University of Victoria. Available at: [Link]
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Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. Available at: [Link]
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sodium-azide-organic-azides_0.docx - University of California, Berkeley. Available at: [Link]
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- 4. 4-AZIDOBUTAN-1-OL | 54953-78-5 [chemicalbook.com]
- 5. 54953-78-5 CAS MSDS (4-AZIDOBUTAN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-Azidobutan-1-OL | C4H9N3O | CID 12202790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
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4-azidobutan-1-ol molecular weight and formula
An In-depth Technical Guide to 4-Azidobutan-1-ol: Properties, Applications, and Protocols
Introduction
4-Azidobutan-1-ol is a bifunctional chemical compound that has garnered significant interest within the scientific community, particularly in the fields of chemical biology, drug development, and materials science. Its structure incorporates a terminal azide group and a primary alcohol, making it a versatile linker molecule. The azide functional group is a key component in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[1][2] The hydroxyl group, on the other hand, can be further functionalized, allowing for the attachment of this linker to a wide range of molecules. This guide provides a comprehensive overview of 4-azidobutan-1-ol, including its molecular properties, synthesis, applications in bioconjugation, and detailed experimental protocols.
Molecular Data and Physicochemical Properties
4-Azidobutan-1-ol is a light yellow oil under standard conditions.[3][4] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C4H9N3O | [3][4][5][6] |
| Molecular Weight | 115.13 g/mol | [3][4][5] |
| CAS Number | 54953-78-5 | [3][4][5][6][7] |
| Appearance | Light Yellow Oil | [4][7] |
| Boiling Point | 76-78 °C at 10 Torr | [3][7] |
| Solubility | Soluble in Dichloromethane, Methanol | [3][7] |
| Storage Temperature | -20°C Freezer | [3][7] |
Synthesis and Purification
The synthesis of 4-azidobutan-1-ol is typically achieved through the nucleophilic substitution of a suitable starting material with an azide salt. A common laboratory-scale synthesis involves the reaction of 4-bromo-1-butanol or a similar 4-halobutanol derivative with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, where the azide ion displaces the halide.
It is crucial to note that while the synthesis is straightforward, the purification and handling of organic azides require stringent safety precautions due to their potential instability.[8][9][10] Purification is often carried out using column chromatography on silica gel, with an appropriate solvent system such as a mixture of ethyl acetate and hexanes.
Core Applications in Bioconjugation and Click Chemistry
The primary utility of 4-azidobutan-1-ol lies in its role as a linker molecule in bioconjugation, a process that joins two or more molecules, at least one of which is a biomolecule. The azide group of 4-azidobutan-1-ol is a key participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1][11] This reaction forms a stable triazole linkage between the azide-functionalized molecule and an alkyne-containing molecule.[11] The reaction is highly efficient, specific, and can be performed in aqueous conditions, making it ideal for biological applications.[1][12]
The hydroxyl group of 4-azidobutan-1-ol provides a versatile handle for attachment to a variety of substrates. For instance, it can be activated to react with carboxylic acids, amines, or other functional groups on proteins, peptides, nucleic acids, or surfaces. This dual functionality allows for a two-step bioconjugation strategy, where the linker is first attached to one molecule via its hydroxyl group, and then the resulting azide-modified molecule is "clicked" to a second, alkyne-modified molecule.
Experimental Protocols
Protocol 1: Introduction of an Azide Moiety onto a Protein
This protocol outlines a general procedure for modifying a protein with 4-azidobutan-1-ol to introduce an azide "handle" for subsequent click chemistry reactions. The protocol assumes the protein has accessible carboxyl groups (e.g., on aspartic or glutamic acid residues, or at the C-terminus) that can be activated for amidation with the hydroxyl group of 4-azidobutan-1-ol after its conversion to an amine.
Materials:
-
Protein of interest
-
4-azidobutan-1-ol
-
Activation reagents (e.g., EDC, NHS)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups: Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Conversion of 4-azidobutan-1-ol to an Amine-Reactive Species (Conceptual Step): For this protocol, we will assume a conceptual intermediate where the hydroxyl group is converted to a primary amine (4-azidobutan-1-amine) for direct reaction with the activated carboxyl groups. In a real-world scenario, one might use a different linker or a multi-step synthesis to achieve this.
-
Conjugation: Add a 10- to 100-fold molar excess of 4-azidobutan-1-amine to the activated protein solution. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a quenching reagent, such as hydroxylamine, to a final concentration of 10-50 mM to stop the reaction. Incubate for 5-10 minutes.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Confirm the incorporation of the azide group using appropriate analytical techniques, such as mass spectrometry or a fluorescent alkyne probe followed by gel electrophoresis.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the azide-modified protein from Protocol 1 to an alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule).
Materials:
-
Azide-modified protein
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Methodology:
-
Prepare Reagent Stocks:
-
Copper(II) sulfate: 10-50 mM in water.
-
Sodium ascorbate: 100-500 mM in water (prepare fresh).
-
Copper-chelating ligand (THPTA): 50-100 mM in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 µM) and the alkyne-containing molecule (1.5-5 molar excess over the protein).
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the copper(II) sulfate.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.
-
Purification: Purify the resulting bioconjugate using size-exclusion chromatography or another suitable method to remove the catalyst and excess reagents.
-
Analysis: Analyze the final product by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.
Safety and Handling of 4-Azidobutan-1-ol
Organic azides are energetic compounds and must be handled with care.[8][9] They can be sensitive to heat, shock, and friction, and may decompose explosively under certain conditions.[10]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[13]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid Incompatible Materials: Do not expose organic azides to strong acids, strong oxidizing agents, or heavy metals, as this can lead to the formation of highly explosive compounds.[14] Avoid using metal spatulas for handling.[10]
-
Storage: Store 4-azidobutan-1-ol at the recommended temperature of -20°C, away from heat and light.[3][7][8][9]
-
Scale: When working with organic azides, it is advisable to work on the smallest scale possible.
-
Disposal: Dispose of all azide-containing waste according to institutional and local regulations. Never pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.[13]
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for a typical bioconjugation experiment using 4-azidobutan-1-ol.
Caption: A conceptual workflow for protein bioconjugation using 4-azidobutan-1-ol.
Conclusion
4-Azidobutan-1-ol is a valuable tool for researchers in chemistry and biology. Its bifunctional nature, combining a reactive azide for click chemistry and a versatile hydroxyl group for further functionalization, makes it an ideal linker for a wide array of applications, from fundamental biological studies to the development of novel therapeutics and diagnostics. While its synthesis and use are relatively straightforward, the energetic nature of the azide group necessitates strict adherence to safety protocols. With proper handling, 4-azidobutan-1-ol will continue to be a key enabler of innovation in bioconjugation and beyond.
References
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Safe Handling of Azides - safety.pitt.edu. Available from: [Link]
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4-Azidobutan-1-OL | C4H9N3O | CID 12202790 - PubChem - NIH. Available from: [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
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Azide Compounds - Environmental Health and Safety. Available from: [Link]
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Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - ResearchGate. Available from: [Link]
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4-Azidobutan-1-ol - [A3815] - Synthonix. Available from: [Link]
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Click Chemistry (Azide / alkyne reaction) - Interchim. Available from: [Link]
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Information on Azide Compounds - Stanford Environmental Health & Safety. Available from: [Link]
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Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC - NIH. Available from: [Link]
- Synthesis of azidodinitro compounds - Google Patents.
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Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. Available from: [Link]
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Click chemistry - Wikipedia. Available from: [Link]
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How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry - ACS Publications. Available from: [Link]
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An improved synthesis of 4-aminobutanenitrile from 4-azidobutanenitrile and comments on room temperature stability | Request PDF - ResearchGate. Available from: [Link]
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A Technical Guide to the Safe Handling and Application of 4-Azidobutan-1-ol
Introduction: In the landscape of modern drug discovery and chemical biology, the demand for efficient and robust molecular conjugation methods is paramount. "Click chemistry," a concept introduced by K. B. Sharpless in 2001, provides a suite of reactions that are high-yielding, stereospecific, and biocompatible.[1] The cornerstone of this field is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forges a stable triazole linkage between two molecules.[2]
4-Azidobutan-1-ol (C₄H₉N₃O) has emerged as a critical building block in this domain. As a heterobifunctional linker, it possesses a terminal azide group for participation in click reactions and a terminal hydroxyl group that can be readily derivatized for attachment to a wide array of substrates. This dual functionality makes it an invaluable tool for researchers aiming to conjugate molecules, from small-molecule drugs and fluorescent dyes to complex biologics.
However, the very feature that makes this molecule reactive—the azide functional group—also renders it energetically unstable and potentially hazardous.[3][4] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive framework for understanding the physicochemical properties, inherent hazards, and essential safety protocols for 4-azidobutan-1-ol, ensuring its effective and safe implementation in the laboratory.
Section 1: Physicochemical Properties & Stability Assessment
A thorough understanding of a chemical's properties is the foundation of its safe handling. 4-Azidobutan-1-ol is a light yellow oil under standard conditions.[5][6] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 54953-78-5 | [7][8] |
| Molecular Formula | C₄H₉N₃O | [7][8] |
| Molecular Weight | 115.13 g/mol | [7][8] |
| Appearance | Light Yellow Oil | [5][6] |
| Boiling Point | 76-78 °C @ 10 Torr | [5][6] |
| Solubility | Dichloromethane, Methanol | [5][6] |
| Recommended Storage | -20°C Freezer, protect from light | [5][6] |
Causality Behind Stability: The Azide "Explosophore"
Organic azides are classified as "energetic" materials or "explosophores" due to the high nitrogen content of the azide moiety (–N₃). This functional group is thermodynamically unstable and can decompose exothermically, releasing dinitrogen gas (N₂). This decomposition can be initiated by external energy sources such as heat, light, friction, or physical shock.[4][9] For low molecular weight azides, this decomposition can be rapid and violent.[10]
Trustworthiness Through Quantitative Risk Assessment
To move beyond qualitative warnings, two field-proven rules are used to assess the stability of organic azides.
-
The Carbon-to-Nitrogen (C/N) Ratio: This rule posits that the number of carbon atoms should ideally exceed the number of nitrogen atoms.[4] For 4-azidobutan-1-ol (C₄H₉N₃O), the C/N ratio is 4/3, or ~1.33. While this ratio is greater than one, it falls into a category of compounds that can be synthesized and isolated but must be handled with significant caution and stored under controlled conditions.[3][4]
-
The Rule of Six: This guideline suggests that a compound should have at least six carbon atoms (or other similarly sized atoms) for every energetic functional group to provide sufficient dilution and render the molecule relatively safe.[4] 4-Azidobutan-1-ol, with four carbons to one azide group, does not meet this criterion. This indicates a heightened risk of explosive decomposition and underscores the necessity of the stringent handling protocols described in this guide.[4]
Section 2: Hazard Identification & Risk Management
The primary hazards of 4-azidobutan-1-ol stem from its potential for explosive decomposition and its toxicity. A Safety Data Sheet (SDS) for a related compound indicates it is harmful if swallowed.[11]
| Hazard Type | GHS Classification & Description | Source(s) |
| Acute Toxicity | Category 4, Oral (H302): Harmful if swallowed. | [11] |
| Physical Hazard | Potentially Explosive: Organic azides can decompose violently when subjected to heat, shock, or friction. Forms explosive mixtures with air on intense heating. | [3][4][11] |
| Health Hazard | High Toxicity Potential: While specific data is limited, azides as a class can be highly toxic via inhalation, ingestion, or skin absorption, with effects similar to cyanide. | [3][9] |
Critical Incompatibilities and Their Mechanisms
To prevent catastrophic incidents, it is crucial to understand and avoid incompatible materials.
-
Heavy Metals (e.g., Copper, Lead, Mercury, Brass fittings): Azides react with heavy metals to form heavy metal azides, which are exquisitely sensitive to shock and can detonate spontaneously.[4][12] This is why metal spatulas or needles must never be used for handling the pure substance.[4][13]
-
Acids and Water: In the presence of strong acids or even water, azides can form hydrazoic acid (HN₃).[3][4] Hydrazoic acid is a highly toxic, volatile, and explosive liquid that poses a severe inhalation hazard.[12]
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Reactions with halogenated solvents can lead to the formation of di- and tri-azidomethane, which are extremely unstable and dangerously explosive.[4][9]
-
Reducing Agents (e.g., LiAlH₄, H₂/Pd): While controlled reduction is a valid synthetic transformation (Staudinger reaction), uncontrolled mixing with strong reducing agents can lead to a violent, exothermic reaction.
Section 3: Standard Operating Procedures (SOP) for Safe Handling
Adherence to a strict, self-validating protocol is non-negotiable when working with 4-azidobutan-1-ol.
Engineering Controls
-
Chemical Fume Hood: All manipulations of 4-azidobutan-1-ol must be performed inside a certified chemical fume hood to contain any potential release of vapors or aerosols.[14]
-
Blast Shield: A portable blast shield is required for all reactions, especially when working with quantities greater than 1 gram or when heating the substance.[12][13]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection: Nitrile gloves are suitable for incidental contact. Change gloves immediately upon contamination.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.
Validated Work Practices
-
Scale: Use the smallest quantity of material necessary for the experiment.[3] Avoid scaling up reactions without a thorough risk assessment and approval from a principal investigator.[13]
-
Tooling: Use only plastic, glass, or ceramic spatulas and tools. [4][13] Never allow the compound to come into contact with metal surfaces.
-
Heating: Avoid heating the neat compound. If heating in solution is required, use a well-controlled oil bath and a blast shield. Never heat the compound to dryness. Distillation is strongly discouraged due to the risk of concentrating the azide to an explosive state.[9]
-
Storage: Store in a clearly labeled, plastic amber container in a freezer at -20°C.[4][5][6] The container should be placed inside a secondary container for spill containment. Segregate from incompatible materials, especially acids and heavy metal salts.[4]
Section 4: Emergency Response Protocols
Spill Response
-
Evacuate the immediate area and alert colleagues.[11]
-
Do not attempt to clean a large spill without specialized training.
-
For a small, manageable spill inside a fume hood:
-
Ensure no ignition sources are present.[11]
-
Absorb the spill with a liquid-absorbent, non-reactive material (e.g., Chemizorb®, vermiculite).[11]
-
Collect the absorbed material using plastic tools and place it in a designated, labeled container for azide waste.
-
Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Personal Exposure
-
Ingestion: Seek immediate medical attention. Call a poison control center. Rinse mouth with water.[11]
-
Inhalation: Move the affected person to fresh air. Seek medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Waste Disposal
-
NEVER dispose of azide waste down the drain. This can lead to the formation of explosive metal azides in the plumbing.[4]
-
All azide-containing waste (both solid and liquid) must be collected in a dedicated, clearly labeled waste container.[3][9]
-
The waste container must be kept separate from acidic waste streams to prevent the formation of hydrazoic acid.[4]
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Section 5: Synthesis, Purification, and Characterization
The most common laboratory synthesis of 4-azidobutan-1-ol involves the nucleophilic substitution of a 4-halobutan-1-ol with an azide salt, typically sodium azide.
Synthesis Workflow
Caption: General workflow for the synthesis of 4-azidobutan-1-ol.
Experimental Protocol: Synthesis of 4-Azidobutan-1-ol
Disclaimer: This protocol is for informational purposes and must be adapted and risk-assessed for specific laboratory conditions.
-
Setup: In a chemical fume hood behind a blast shield, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: To the flask, add 4-bromobutan-1-ol (1.0 eq) and dissolve it in a minimal amount of a suitable polar aprotic solvent like DMF.
-
Azide Addition: Add sodium azide (NaN₃, ~1.5 eq) portion-wise. CAUTION: Use a plastic spatula. NaN₃ is highly toxic.
-
Reaction: Heat the mixture to 60-80°C using an oil bath and stir vigorously for 12-24 hours, monitoring the reaction by TLC.
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing water. This quenches the reaction and precipitates some salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. CRITICAL: Do not heat the water bath above 40°C and do not evaporate to complete dryness. The crude product is an oil.
Experimental Protocol: Purification
Purification should be limited to extraction and chromatography; distillation is not recommended.[9]
-
Column Chromatography: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Dissolve the crude oil in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column and collect fractions, monitoring by TLC.
-
Concentration: Combine the pure fractions and remove the solvent via rotary evaporation under reduced pressure, again taking care not to overheat the sample. The final product should be a light yellow oil.[5]
Characterization Data
-
Infrared (IR) Spectroscopy: A strong, sharp absorption peak is expected around 2100 cm⁻¹ corresponding to the azide (N=N=N) asymmetric stretch.
-
¹H NMR Spectroscopy: The spectrum will show characteristic peaks for the four methylene groups, with the protons closest to the azide and hydroxyl groups being the most deshielded.
-
¹³C NMR Spectroscopy: Four distinct signals for the butyl chain carbons are expected.
Section 6: Applications in Drug Development & Research
4-Azidobutan-1-ol is a premier tool for bioconjugation via the CuAAC reaction. This reaction joins the azide with a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. This chemistry is central to creating complex molecular architectures for drug development.[15]
The Role of 4-Azidobutan-1-ol in Click Chemistry
Caption: The CuAAC reaction linking 4-azidobutan-1-ol to an alkyne.
The utility of this molecule lies in its ability to serve as a bridge. For example, the hydroxyl group can be esterified to a payload drug, and the resulting azide-functionalized drug can then be "clicked" onto a biological targeting molecule (like an antibody or peptide) that has been modified with an alkyne. This strategy is employed in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapies.
Conclusion
4-Azidobutan-1-ol is a powerful and versatile chemical tool that enables cutting-edge research in drug development and materials science. Its utility is directly tied to the unique reactivity of the azide group. However, this same reactivity presents significant safety challenges that must be managed with expertise and unwavering diligence. By understanding the principles of azide stability, adhering to rigorous handling protocols, and being prepared for emergencies, researchers can harness the full potential of this valuable molecule while ensuring a safe laboratory environment.
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The Azide Moiety: A Linchpin of Modern Biochemical Investigation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The azide functional group, once primarily known in the realm of energetic materials and synthetic intermediates, has emerged as an indispensable tool in modern biochemistry and chemical biology. Its unique combination of small size, metabolic stability, and bioorthogonal reactivity has empowered researchers to probe complex biological systems with unprecedented precision. This guide provides an in-depth exploration of the diverse applications of azide compounds in biochemistry, offering not only theoretical underpinnings but also actionable experimental insights. We will delve into the core principles of azide-based bioorthogonal chemistry, its application in metabolic labeling for the study of post-translational modifications and biomolecule tracking, its utility in proteomics and drug discovery, and its role in elucidating molecular interactions through photoaffinity labeling. This document is intended to serve as a comprehensive resource for scientists seeking to leverage the power of azide chemistry in their research endeavors.
The Rise of the Azide: A Bioorthogonal Superstar
The journey of the azide group from a niche synthetic handle to a central player in biochemistry is a testament to the power of bioorthogonal chemistry—a class of reactions that can occur in living systems without interfering with native biochemical processes.[1][2] The azide's success in this arena is due to several key properties:
-
Small Size: The azide group is compact, minimizing potential steric hindrance when incorporated into biomolecules, thus preserving their natural function and interactions.[2]
-
Metabolic Stability: Azides are largely absent in biological systems and are stable under physiological conditions, ensuring that they do not undergo unwanted side reactions.[2][3]
-
Unique Reactivity: Azides exhibit specific reactivity with a select group of functional partners, most notably phosphines and alkynes, allowing for highly selective chemical transformations in complex biological milieu.[2][3]
These characteristics have made the azide the most versatile bioorthogonal chemical reporter, enabling the development of powerful techniques for labeling and visualizing a wide array of biomolecules, including glycans, proteins, lipids, and nucleic acids.[1][3]
The Chemist's Toolkit: Key Bioorthogonal Reactions of Azides
The utility of the azide in biochemistry is unlocked through a trio of highly specific and reliable bioorthogonal reactions. The choice of reaction is often dictated by the specific experimental context, such as whether the labeling is performed in cell lysates or live organisms.
The Staudinger Ligation: A Classic Transformed
The Staudinger reaction, the reaction of an azide with a phosphine to form an aza-ylide, was discovered over a century ago.[4] Its adaptation into the Staudinger ligation by Bertozzi and coworkers revolutionized bioorthogonal chemistry.[5][6] In this modified reaction, an engineered phosphine containing an ortho-ester group reacts with an azide to form a stable amide bond.[6][]
Causality in Experimental Design: The elegance of the Staudinger ligation lies in its exquisite chemoselectivity.[5] Phosphines are soft nucleophiles that preferentially react with the soft electrophilic azide, avoiding reactions with the hard nucleophiles abundant in biological systems.[8] This reaction proceeds readily at physiological pH and temperature, making it suitable for in vivo applications.[8][9]
Experimental Workflow: Staudinger Ligation
Caption: Workflow of the CuAAC "Click" Reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Copper-Free Alternative
To circumvent the toxicity issues associated with CuAAC in live-cell imaging, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a cyclooctyne, where the ring strain significantly lowers the activation energy of the cycloaddition with an azide, obviating the need for a catalyst. [3] Causality in Experimental Design: SPAAC is a bioorthogonal reaction that is well-suited for labeling biomolecules on the surface of and inside living cells. [3][9]The kinetics of SPAAC are generally slower than CuAAC, but the development of more reactive cyclooctyne derivatives has improved its efficiency. The choice between Staudinger ligation and SPAAC for live-cell applications often depends on the specific azide-labeled biomolecule and the desired probe. [3]
Metabolic Labeling: Intercepting Biosynthesis with Azide Probes
A powerful application of azide chemistry is metabolic labeling, where cells are fed unnatural metabolic precursors containing an azide group. [10]These azido-precursors are then incorporated into nascent biomolecules through the cell's own biosynthetic pathways. [10]This strategy allows for the non-invasive labeling and subsequent visualization or enrichment of specific classes of biomolecules.
Glycan Engineering with Azido Sugars
The study of glycobiology has been profoundly impacted by the use of azido sugars. [2][9]Cells are incubated with peracetylated azido sugars, such as N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), or N-azidoacetylglucosamine (GlcNAz). [10][11]The acetyl groups enhance cell permeability, and once inside the cell, esterases remove them. [11]The native cellular machinery then processes the azido sugars and incorporates them into cell surface and intracellular glycans. [2][10]These azide-tagged glycans can then be visualized by microscopy or identified by proteomic methods following reaction with a suitable probe via Staudinger ligation or SPAAC. [10]
Experimental Protocol: Metabolic Labeling of Cell-Surface Glycans with Azido Sugars
-
Cell Culture: Plate cells of interest in a suitable culture vessel and allow them to adhere overnight.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing the desired peracetylated azido sugar (e.g., 25-50 µM Ac4ManNAz) and incubate for 24-72 hours.
-
Cell Harvesting and Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove unincorporated azido sugar.
-
Bioorthogonal Ligation: Incubate the cells with a solution containing the desired probe (e.g., a phosphine-FLAG tag for Staudinger ligation or a cyclooctyne-fluorophore for SPAAC) in PBS for 1-2 hours at room temperature.
-
Washing: Wash the cells again with PBS to remove the excess probe.
-
Analysis: The labeled cells can now be analyzed by flow cytometry, fluorescence microscopy, or lysed for subsequent western blot or proteomic analysis.
Protein Labeling with Azido Amino Acids
Similar to azido sugars, non-canonical amino acids containing an azide group, such as azidohomoalanine (AHA), can be used to label newly synthesized proteins. [12]AHA is a surrogate for methionine and is incorporated into proteins during translation. [12]This allows for the specific detection and identification of proteins synthesized within a certain time window.
Labeling of Other Biomolecules
The metabolic labeling strategy has been extended to other classes of biomolecules, including lipids and nucleic acids, by designing and synthesizing the corresponding azide-functionalized precursors. [1][3]
Applications in Proteomics and Drug Development
The ability to selectively tag biomolecules with azides has opened up new avenues in proteomics and drug discovery.
Activity-Based Protein Profiling (ABPP)
In ABPP, an active site-directed probe containing a reactive group and a reporter handle (such as an azide) is used to covalently label a specific class of enzymes. [13]For instance, a cell-permeable probe with an azide can be used to label active proteasome subunits within a cell. [14]After cell lysis, the azide handle can be "clicked" to a biotin or fluorophore tag for enrichment and identification of the labeled enzymes. [15]
Photoaffinity Labeling
Aryl azides are photoactivatable crosslinking agents used in photoaffinity labeling to identify the binding partners of small molecules or other biomolecules. [16][17]Upon irradiation with UV light, the aryl azide forms a highly reactive nitrene intermediate that can form a covalent bond with nearby molecules. [18]If the photoaffinity probe also contains a reporter tag, the crosslinked binding partners can be isolated and identified.
Logical Relationship: Photoaffinity Labeling
Caption: Principle of Photoaffinity Labeling.
Azides in Drug Design and Synthesis
Azide derivatives have been explored for their therapeutic potential, including antibacterial and anticancer properties. [19]The azide group can also be incorporated into drug candidates as a prodrug moiety, which can be converted to the active drug in vivo, potentially improving pharmacokinetic properties such as half-life and blood-brain barrier penetration. [20]Furthermore, the azide group is a key synthon in the synthesis of a wide range of nitrogen-containing heterocyclic compounds, many of which have important pharmacological activities. [21][22]Sodium azide is also used in the synthesis of various pharmaceutical products, including antibiotics. [23]
Data Summary and Comparison
To aid in experimental design, the following table summarizes the key features of the three main bioorthogonal reactions involving azides.
| Feature | Staudinger Ligation | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Partners | Azide + Engineered Phosphine | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne |
| Product | Amide Bond | 1,2,3-Triazole | 1,2,3-Triazole |
| Catalyst Required | No | Yes (Copper I) | No |
| Biocompatibility | High (suitable for live cells) | Moderate (copper can be toxic to live cells) | High (suitable for live cells) |
| Reaction Rate | Moderate | Very Fast | Moderate to Fast (depends on cyclooctyne) |
| Primary Application | Live cell labeling, proteomics | Labeling in lysates, bioconjugation, material science | Live cell labeling, in vivo imaging |
Conclusion and Future Outlook
The applications of azide compounds in biochemistry have expanded dramatically over the past two decades, driven by the development of robust and versatile bioorthogonal chemistries. From metabolic labeling of individual biomolecules in living cells to the synthesis of novel therapeutic agents, the azide has proven to be a powerful and versatile chemical handle. As our understanding of complex biological systems deepens, the demand for precise and non-invasive tools for their study will continue to grow. The ongoing development of new azide-based probes, more efficient ligation chemistries, and innovative applications in areas such as targeted drug delivery and diagnostics ensures that the azide moiety will remain at the forefront of biochemical research for the foreseeable future.
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A Technical Guide to the Solubility of 4-Azidobutan-1-ol for Researchers and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-azidobutan-1-ol, a bifunctional molecule of significant interest in bioconjugation and drug development. Understanding the solubility of this reagent is critical for its effective use in "click" chemistry and other bioconjugation techniques. This document delves into the molecular properties influencing its solubility, provides predicted solubility in a range of common laboratory solvents, and outlines a detailed protocol for experimental solubility determination. Furthermore, safety considerations for handling this energetic compound are discussed.
Introduction: The Critical Role of Solubility in Bioconjugation
4-Azidobutan-1-ol is a versatile bifunctional linker molecule widely employed in the field of bioconjugation. Its terminal azide group allows for highly specific and efficient copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry". The hydroxyl group, in turn, can be further functionalized or can influence the molecule's physicochemical properties. The success of conjugation reactions and the subsequent purification of the desired products are intrinsically linked to the solubility of all components, including 4-azidobutan-1-ol, in the chosen reaction medium. Poor solubility can lead to low reaction yields, precipitation, and challenges in downstream processing. Therefore, a thorough understanding of its solubility profile is paramount for researchers and drug development professionals.
Molecular Structure and its Influence on Solubility
The solubility of a compound is governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. 4-Azidobutan-1-ol (C₄H₉N₃O) possesses a unique combination of a polar hydroxyl group, a polar azide group, and a nonpolar four-carbon alkyl chain.
-
Hydroxyl Group (-OH): This group is capable of acting as both a hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity and its ability to interact with polar protic solvents like water and alcohols.
-
Azide Group (-N₃): The azide functional group is polar and can act as a hydrogen bond acceptor.[1] This further enhances the molecule's affinity for polar solvents.
-
Butylene Chain (-C₄H₈-): The four-carbon chain is nonpolar and contributes to the hydrophobic character of the molecule. This part of the structure will favorably interact with nonpolar solvents through van der Waals forces.
The interplay between these hydrophilic (hydroxyl and azide) and hydrophobic (butylene chain) regions dictates the solubility of 4-azidobutan-1-ol in different solvents. The principle of "like dissolves like" is a fundamental concept to consider; the molecule will exhibit higher solubility in solvents with similar polarity and hydrogen bonding capabilities.[2]
Predicted Solubility Profile of 4-Azidobutan-1-ol
| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |
| Water | Polar Protic | Moderately Soluble to Miscible | The presence of both a hydroxyl and an azide group allows for strong hydrogen bonding with water molecules. However, the four-carbon chain introduces some hydrophobic character, which may prevent complete miscibility at all concentrations. Shorter-chain alcohols like methanol and ethanol are fully miscible with water.[4] |
| Methanol | Polar Protic | Miscible | Methanol is a polar protic solvent that can engage in hydrogen bonding with both the hydroxyl and azide groups of 4-azidobutan-1-ol. The short alkyl chain of methanol does not significantly hinder solvation. It is reported to be soluble in methanol.[5][6] |
| Ethanol | Polar Protic | Miscible | Similar to methanol, ethanol is a polar protic solvent capable of strong hydrogen bonding. The slightly longer alkyl chain of ethanol compared to methanol is not expected to significantly impact miscibility. |
| Dichloromethane (DCM) | Polar Aprotic | Highly Soluble | Dichloromethane is a polar aprotic solvent that can effectively solvate the polar functional groups of 4-azidobutan-1-ol through dipole-dipole interactions. It is reported to be soluble in dichloromethane.[5][6] |
| Acetonitrile | Polar Aprotic | Highly Soluble | Acetonitrile is a polar aprotic solvent that can act as a hydrogen bond acceptor, interacting favorably with the hydroxyl group of 4-azidobutan-1-ol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it a very effective solvent for a wide range of organic molecules, including those with hydroxyl groups. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is another highly polar aprotic solvent with a strong capacity for accepting hydrogen bonds, ensuring good solvation of 4-azidobutan-1-ol. |
| Ethyl Acetate | Polar Aprotic | Soluble | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor. The solubility is expected to be good, although perhaps slightly lower than in more polar aprotic solvents. |
| Tetrahydrofuran (THF) | Polar Aprotic | Highly Soluble | THF is a cyclic ether with moderate polarity and is a good solvent for many organic compounds. It is miscible with water. |
| Toluene | Nonpolar | Sparingly Soluble | Toluene is a nonpolar aromatic solvent. While the butylene chain will have some affinity for toluene, the polar hydroxyl and azide groups will be poorly solvated, leading to low solubility. |
| Hexane | Nonpolar | Insoluble to Sparingly Soluble | Hexane is a nonpolar aliphatic solvent. The hydrophobic butylene chain will interact favorably, but the highly polar functional groups will not be effectively solvated, resulting in very low solubility. |
Experimental Determination of Solubility: A Validated Protocol
For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol outlines a reliable method for determining the solubility of 4-azidobutan-1-ol in a given solvent.
Materials and Equipment
-
4-Azidobutan-1-ol
-
Solvent of interest (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Experimental Workflow
Caption: Experimental workflow for determining the solubility of 4-azidobutan-1-ol.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of 4-azidobutan-1-ol to a pre-weighed vial. The excess is crucial to ensure that the solution becomes saturated.
-
Add a known volume or mass of the chosen solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take 24 to 48 hours. The traditional shake-flask method is a reliable approach.[7]
-
After the equilibration period, visually inspect the vial to ensure that an excess of the solid phase remains, confirming that the solution is saturated.
-
-
Sample Analysis:
-
Centrifuge the vial at a moderate speed to pellet the undissolved 4-azidobutan-1-ol.
-
Carefully withdraw a known volume of the clear supernatant using a micropipette.
-
Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of 4-azidobutan-1-ol in the diluted sample using a calibrated HPLC or GC method.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility can be expressed in units such as g/L, mg/mL, or mol/L.
-
Safety and Handling of 4-Azidobutan-1-ol
Organic azides are energetic compounds and should be handled with caution.[4]
-
Potential for Explosion: Avoid heating 4-azidobutan-1-ol, especially in its neat form. Protect it from shock, friction, and static discharge.
-
Toxicity: While specific toxicity data for 4-azidobutan-1-ol is limited, many organic azides are considered to be toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and reducing agents.
-
Storage: Store in a cool, dark place, away from heat sources.[8]
Conclusion
4-Azidobutan-1-ol is a key reagent in modern bioconjugation chemistry. Its solubility is a critical parameter that dictates its utility in various applications. This guide has provided a detailed analysis of the molecular factors governing its solubility, a predictive solubility profile in common solvents, and a robust experimental protocol for its quantitative determination. By understanding and controlling the solubility of this important molecule, researchers and drug development professionals can optimize their reaction conditions, improve yields, and streamline purification processes, ultimately accelerating their scientific discoveries.
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The Fulcrum of Discovery: A Technical Guide to 4-Azidobutan-1-ol in Modern Drug Development
In the intricate landscape of contemporary drug discovery, the pursuit of molecular tools that offer precision, efficiency, and versatility is paramount. Among these, 4-azidobutan-1-ol has emerged as a pivotal bifunctional linker, a molecular fulcrum that balances reactivity with stability, enabling researchers to connect, probe, and elucidate complex biological systems. This guide provides an in-depth exploration of 4-azidobutan-1-ol, detailing its fundamental properties and, more critically, its multifaceted applications in the synthesis of novel therapeutics, target identification, and the validation of drug candidates. We will delve into the causality behind experimental choices, offering not just protocols, but a strategic framework for leveraging this versatile molecule to its fullest potential.
Foundational Chemistry of 4-Azidobutan-1-ol: The Key to its Utility
4-Azidobutan-1-ol is a unique chemical entity, possessing two distinct functional groups that underpin its broad applicability in drug discovery.[1] At one end of its four-carbon chain lies a terminal azide group (-N₃), and at the other, a primary alcohol (-OH). This dual-functionality is the cornerstone of its role as a versatile linker molecule.[1][2][3]
The azide group is a key participant in "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility.[4][5] Specifically, the azide readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole ring.[6][7][8] This bioorthogonal reaction is central to many of its applications, allowing for the covalent linkage of molecules in complex biological environments with minimal side reactions.[6] The hydroxyl group, on the other hand, provides a handle for further chemical modification, enabling its attachment to a wide array of molecules, including drugs, reporter tags, or solid supports.[1]
Table 1: Physicochemical Properties of 4-Azidobutan-1-ol
| Property | Value | Source |
| Molecular Formula | C₄H₉N₃O | [9][10] |
| Molecular Weight | 115.13 g/mol | [9][10] |
| Boiling Point | 76-78 °C (10 Torr) | [11] |
| Form | Oil | [11] |
| Color | Light Yellow | [11] |
| Solubility | Dichloromethane, Methanol | [11] |
| Storage | -20°C Freezer | [11] |
Synthesis of 4-Azidobutan-1-ol: A Gateway to its Application
The accessibility of 4-azidobutan-1-ol through straightforward synthetic routes is a significant factor in its widespread adoption. A common and efficient method involves the nucleophilic substitution of a leaving group on a butane-1,4-diol derivative with an azide salt. Industrial synthesis of 1,4-butanediol, the precursor, can be achieved through various methods, including the Reppe process which utilizes acetylene and formaldehyde.[12][13]
Exemplary Synthetic Protocol: Azidation of 4-bromobutan-1-ol
This protocol outlines a laboratory-scale synthesis of 4-azidobutan-1-ol from a commercially available precursor.
Materials:
-
4-bromobutan-1-ol
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromobutan-1-ol (1 equivalent) in anhydrous DMF.
-
Addition of Azide: Carefully add sodium azide (1.5 equivalents) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with deionized water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 4-azidobutan-1-ol.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Applications in Drug Discovery: A Multifaceted Role
The true power of 4-azidobutan-1-ol lies in its diverse applications across the drug discovery pipeline, from early-stage target identification to the synthesis of complex therapeutic agents.
Bioconjugation and the Power of Click Chemistry
The ability to specifically and efficiently link molecules is a cornerstone of modern chemical biology and drug discovery.[14] 4-azidobutan-1-ol, through its azide functionality, is a prime enabler of bioconjugation via click chemistry.[6][15]
The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[4][16][17] This reaction is often the method of choice for conjugating 4-azidobutan-1-ol-modified molecules to alkyne-containing biomolecules or reporter tags.[5] While highly effective, the copper catalyst can be toxic to living cells, which has led to the development of copper-free alternatives.[15]
SPAAC is a bioorthogonal reaction that circumvents the need for a cytotoxic copper catalyst by utilizing a strained cyclooctyne, such as dibenzocyclooctynol (DIBO) or bicyclo[6.1.0]nonyne (BCN), which reacts rapidly with azides.[8][18][19][20] This makes SPAAC particularly well-suited for applications in living systems.[14] 4-azidobutan-1-ol can be readily conjugated to molecules of interest, which can then be "clicked" to cyclooctyne-modified partners within a cellular context.[7]
Diagram 1: Comparison of CuAAC and SPAAC pathways for bioconjugation.
Chemical Probes for Target Identification and Validation
Identifying the molecular targets of a drug candidate is a critical and often challenging step in drug discovery.[21][22][23] 4-Azidobutan-1-ol serves as an excellent scaffold for the construction of chemical probes designed for this purpose.[24] A typical chemical probe consists of three components: an active group that binds to the target, a reporter group for detection or enrichment, and a linker that connects the two.[25]
The workflow for using a 4-azidobutan-1-ol-based chemical probe in target identification generally involves:
-
Probe Synthesis: The drug candidate (or a derivative) is covalently attached to the hydroxyl group of 4-azidobutan-1-ol.
-
Cellular Treatment: The resulting azide-containing probe is introduced to cells or cell lysates.
-
Target Binding: The probe binds to its cellular target(s).
-
Click Reaction: A reporter tag containing a terminal alkyne (for CuAAC) or a strained cyclooctyne (for SPAAC) is added. This tag could be biotin for affinity purification or a fluorophore for imaging.[21]
-
Enrichment and Identification: The tagged protein-probe complexes are enriched (e.g., using streptavidin beads for biotin-tagged proteins) and subsequently identified by mass spectrometry.[21][24]
This approach allows for the unbiased identification of drug targets in a native biological context.[26]
Diagram 2: A streamlined workflow for target identification using a 4-azidobutan-1-ol-based chemical probe.
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technology has emerged as a powerful new therapeutic modality.[27]
4-Azidobutan-1-ol and its derivatives are valuable building blocks in the synthesis of PROTACs.[7] The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-binding ligand, is crucial for its efficacy. The azide and hydroxyl functionalities of 4-azidobutan-1-ol provide orthogonal handles for the sequential attachment of these two ligands, facilitating the modular synthesis of PROTAC libraries with varying linker lengths and compositions.[7]
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to study the active state of enzymes in complex biological systems.[28][29][30][31] ABPP probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag. 4-azidobutan-1-ol can be incorporated as a linker in the design of two-step ABPP probes. In this approach, a probe containing the reactive group and an azide is introduced to the proteome. After covalent labeling of the target enzymes, a reporter tag with an alkyne or cyclooctyne is "clicked" on for subsequent analysis. This strategy minimizes steric hindrance from a bulky reporter tag during the initial labeling event, potentially improving labeling efficiency and specificity.[32]
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for researchers looking to utilize 4-azidobutan-1-ol in their experiments. Optimization may be required depending on the specific application and molecules involved.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution
This protocol is adapted for the conjugation of an azide-modified small molecule to an alkyne-containing reporter tag.[33][34]
Materials:
-
Azide-modified molecule (e.g., derived from 4-azidobutan-1-ol)
-
Alkyne-containing reporter tag (e.g., alkyne-biotin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed to dissolve starting materials)
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
Azide-modified molecule: 10 mM in DMSO or PBS.
-
Alkyne-reporter tag: 10 mM in DMSO or PBS.
-
CuSO₄: 50 mM in deionized water.
-
Sodium ascorbate: 500 mM in deionized water (prepare fresh).
-
THPTA: 100 mM in deionized water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
PBS to a final volume of 100 µL.
-
Azide-modified molecule (to a final concentration of 100 µM).
-
Alkyne-reporter tag (to a final concentration of 200 µM).
-
-
Prepare Catalyst Premix: In a separate tube, mix:
-
1 µL of 50 mM CuSO₄.
-
2 µL of 100 mM THPTA.
-
Vortex briefly and let it stand for 2-3 minutes.
-
-
Initiate the Reaction:
-
Add the catalyst premix to the reaction tube.
-
Add 1 µL of 500 mM sodium ascorbate to initiate the reaction.
-
Vortex briefly.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Analysis: The reaction progress can be monitored by LC-MS or other appropriate analytical techniques. The conjugated product can be purified by HPLC if necessary.
Conclusion: A Versatile Tool for the Future of Drug Discovery
4-Azidobutan-1-ol is more than just a simple chemical; it is a versatile and powerful tool that has found a firm footing in the modern drug discovery laboratory. Its unique bifunctional nature, combined with the efficiency and specificity of click chemistry, enables a wide range of applications, from the fundamental exploration of drug-target interactions to the synthesis of next-generation therapeutics like PROTACs. As our understanding of complex biological systems continues to grow, so too will the innovative applications of this indispensable molecular linker.
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International Journal of Chemical Studies. (2018). 1,4-ButaneDiol (BDO) synthesis by Cu-Chromite catalyzer. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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CD Biosynsis. (n.d.). Bifunctional linkers. Retrieved from [Link]
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-
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-
MDPI. (2021). Natural Compounds: A Dynamic Field of Applications. Retrieved from [Link]
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MDPI. (2022). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Retrieved from [Link]
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ResearchGate. (2020). (PDF) 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity. Retrieved from [Link]
-
ResearchGate. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Retrieved from [Link]
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-
Royal Society of Chemistry. (2016). One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Retrieved from [Link]
-
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National Center for Biotechnology Information. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). NATURAL PRODUCTS: A CONTINUING SOURCE OF NOVEL DRUG LEADS. Retrieved from [Link]
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-
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-
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- 23. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
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- 33. broadpharm.com [broadpharm.com]
- 34. jenabioscience.com [jenabioscience.com]
Methodological & Application
Application Note: Leveraging 4-Azidobutan-1-ol for Advanced Nanoparticle Surface Functionalization
Abstract & Scope
The precise control of nanoparticle surface chemistry is paramount for their application in targeted drug delivery, diagnostics, and advanced materials science.[1] 4-Azidobutan-1-ol has emerged as a critical heterobifunctional linker, enabling a robust, two-stage strategy for nanoparticle functionalization. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and protocols for using 4-azidobutan-1-ol. We will detail its mechanism of action, provide validated protocols for the surface modification of gold (AuNPs) and iron oxide (IONPs) nanoparticles, and describe subsequent bio-conjugation using "click chemistry." The causality behind experimental choices is explained, and comprehensive characterization and safety protocols are provided to ensure reliable and reproducible results.
Physicochemical Properties of 4-Azidobutan-1-ol
4-Azidobutan-1-ol is a versatile chemical linker due to its distinct functional ends: a primary alcohol (hydroxyl group) and a terminal azide. The hydroxyl group serves as an anchor for attachment to nanoparticle surfaces, while the azide group provides a bioorthogonal handle for covalent attachment of biomolecules or other functionalities.
Table 1: Properties of 4-Azidobutan-1-ol
| Property | Value | Source |
| Chemical Formula | C₄H₉N₃O | [2] |
| Molecular Weight | 115.13 g/mol | [2] |
| Appearance | Light Yellow Oil | [3] |
| Boiling Point | 76-78 °C (10 Torr) | [3] |
| Solubility | Soluble in Dichloromethane, Methanol | [3] |
| Storage Temp. | -20°C Freezer | [3] |
Principle of Two-Stage Nanoparticle Functionalization
The utility of 4-azidobutan-1-ol lies in its ability to decouple the process of nanoparticle coating from the final bio-conjugation step. This modular approach is highly advantageous.
-
Stage 1: Surface Anchoring. The hydroxyl (-OH) group of 4-azidobutan-1-ol is used to form a stable layer on the nanoparticle surface. The nature of this interaction depends on the nanoparticle material. For metal oxides like IONPs, it can be a direct coordination bond. For noble metals like gold, the hydroxyl group often requires conversion to a thiol (-SH) to form a strong dative Au-S bond. This initial step creates a stable, azide-terminated nanoparticle platform.
-
Stage 2: Bioorthogonal Conjugation. The surface-exposed azide groups (-N₃) are chemically inert to most biological functional groups, making them "bioorthogonal."[] This allows for the specific and efficient attachment of molecules (e.g., peptides, drugs, fluorophores) containing a complementary reactive group, most commonly an alkyne, via click chemistry.[5]
This two-stage process ensures that sensitive biomolecules are not exposed to the potentially harsh conditions of initial nanoparticle synthesis and surface coating.
Caption: Workflow for two-stage nanoparticle functionalization.
Experimental Protocols: Surface Anchoring
The following protocols detail the first stage: creating stable, azide-functionalized nanoparticles.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)
Principle: This protocol first converts the hydroxyl group of 4-azidobutan-1-ol to a more reactive thiol group using a two-step process (tosylation followed by thioacetate substitution and hydrolysis). The resulting 4-azidobutane-1-thiol will readily displace citrate ions on a pre-synthesized AuNP surface, forming a dense, stable self-assembled monolayer (SAM) via strong gold-thiol bonds.[6]
Materials & Equipment:
-
Citrate-stabilized AuNPs (e.g., 20 nm, in citrate buffer)
-
4-azidobutan-1-ol
-
Tosyl chloride (TsCl), Pyridine, Dichloromethane (DCM)
-
Potassium thioacetate (KSAc), Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Dialysis tubing (e.g., 10 kDa MWCO) or centrifugal filter units
-
Standard glassware, magnetic stirrer, rotary evaporator, pH meter
Methodology:
Step 1: Synthesis of 4-azidobutyl-1-thiol (intermediate)
-
Tosylation: Dissolve 4-azidobutan-1-ol (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool to 0°C. Add pyridine (1.5 eq) followed by the dropwise addition of a solution of tosyl chloride (1.2 eq) in DCM. Stir at 0°C for 1 hour, then at room temperature overnight. Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the tosylate.
-
Thioacetate Formation: Dissolve the tosylate intermediate (1.0 eq) in DMF. Add potassium thioacetate (1.5 eq) and stir the mixture at 60°C for 4-6 hours. After cooling, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the thioacetate.
-
Hydrolysis to Thiol: Dissolve the thioacetate intermediate in methanol. Add an aqueous solution of NaOH (2.0 eq) and stir under an inert atmosphere for 2-3 hours at room temperature. Neutralize the reaction with 1M HCl and extract with DCM. Dry the organic layer and concentrate carefully to obtain 4-azidobutane-1-thiol. Use immediately due to the potential for disulfide formation.
Step 2: AuNP Functionalization by Ligand Exchange
-
Adjust the pH of the citrate-stabilized AuNP solution to ~10.5 with dilute NaOH. This facilitates the displacement of citrate ligands.
-
Add a 1000-fold molar excess of the freshly prepared 4-azidobutane-1-thiol to the AuNP solution.
-
Stir the mixture vigorously for 24 hours at room temperature, protected from light.
-
Purification: Remove excess thiol and displaced citrate by either:
-
Dialysis: Dialyze the solution against deionized water for 48 hours, changing the water every 6-8 hours.
-
Centrifugation: Use centrifugal filter units (MWCO appropriate for the nanoparticle size) to wash the nanoparticles. Centrifuge, discard the filtrate, and resuspend the nanoparticles in fresh deionized water. Repeat this process 3-5 times.
-
-
Store the final azide-functionalized AuNPs in deionized water or a suitable buffer (e.g., PBS) at 4°C.
Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs)
Principle: The hydroxyl groups of 4-azidobutan-1-ol can directly coordinate with the iron atoms on the surface of iron oxide nanoparticles, particularly in a heated, solvent-free environment. This method, known as a ligand exchange/coating reaction, displaces the original stabilizing ligands (e.g., oleic acid) from a hydrophobic IONP preparation.
Materials & Equipment:
-
Oleic acid-stabilized IONPs (e.g., 10 nm, dispersed in toluene or chloroform)
-
4-azidobutan-1-ol
-
Ethanol, Hexane
-
High-temperature reaction vessel with condenser, inert atmosphere setup (N₂ or Ar)
-
Magnetic stirrer with heating, centrifuge
Methodology:
-
Place the oleic acid-stabilized IONPs (dispersed in a volatile solvent) into the reaction vessel. Remove the solvent under a stream of nitrogen or via rotary evaporation to obtain a viscous slurry.
-
Add a large excess of 4-azidobutan-1-ol (e.g., 100-fold excess by weight relative to the IONPs).
-
Under an inert atmosphere, heat the mixture to 120-150°C with vigorous stirring. Maintain this temperature for 12-24 hours. The high temperature facilitates the displacement of the oleic acid ligands by the alcohol.
-
Cool the reaction mixture to room temperature. The mixture will be a dark, viscous liquid.
-
Purification:
-
Add a large volume of hexane to the mixture to precipitate the now hydrophilic, 4-azidobutan-1-ol-coated IONPs. The displaced oleic acid and excess linker will remain in the hexane/ethanol supernatant.
-
Pellet the IONPs by centrifugation (e.g., 8,000 x g for 20 minutes).
-
Discard the supernatant and wash the pellet by resuspending in ethanol and repeating the centrifugation. Perform this wash step 3-5 times to thoroughly remove impurities.
-
-
After the final wash, dry the IONP pellet under vacuum. The resulting azide-functionalized IONPs can be dispersed in aqueous buffers (e.g., PBS, Tris) for storage at 4°C.
Bioorthogonal Conjugation via Click Chemistry
With a stable azide-functionalized nanoparticle platform, the next stage is to conjugate the molecule of interest (protein, drug, etc.) that has been pre-functionalized with an alkyne group. The two primary methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][7]
Sources
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quantifying protein synthesis with 4-azidobutan-1-ol
Application Note & Protocols
Topic: A Guide to Quantifying de Novo Protein Synthesis Using Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) with L-Azidohomoalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Dynamics of the Proteome
The cellular proteome is a dynamic landscape, constantly shaped by the synthesis of new proteins and the degradation of old ones to maintain cellular function and respond to stimuli.[1] Quantifying the rate of de novo protein synthesis is fundamental to understanding cellular physiology, from cell cycle progression to the mechanisms of disease and the effects of therapeutic agents.[2][3] Traditional methods often rely on radiolabeled amino acids, which pose safety and disposal challenges, or puromycin-based techniques that can be cytotoxic and may not be suitable for all experimental conditions.[4][5]
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has emerged as a powerful and versatile method to directly measure translational activity in living cells and organisms.[6][7][8] This technique utilizes a two-step approach: first, the metabolic incorporation of a non-canonical amino acid containing a bioorthogonal handle (an azide or alkyne group) into newly synthesized proteins.[7] Second, the chemoselective ligation of this handle to a reporter tag via "click chemistry."[9]
This application note provides a detailed guide to the BONCAT method using L-Azidohomoalanine (AHA) , an analog of methionine.[10] The cellular translational machinery recognizes AHA and incorporates it into nascent polypeptide chains in place of methionine.[6][9] The incorporated azide group then serves as a chemical handle for covalent modification with fluorescent dyes or affinity tags (e.g., biotin) bearing a terminal alkyne, enabling the visualization and isolation of the newly synthesized proteome.[10]
It is critical to select a molecule that can be processed by the cell's translational machinery. A compound like 4-azidobutan-1-ol, which lacks the essential α-amino and carboxyl groups of an amino acid, cannot be charged to a tRNA and is therefore not incorporated into proteins during translation. The use of a validated amino acid analog like AHA is essential for the specific labeling of nascent proteins.[9][10]
Principle of the Method
The BONCAT workflow is a sequential process that tags and identifies proteins synthesized within a specific timeframe.
-
Metabolic Labeling: Cells are incubated with AHA, which is actively transported into the cell and utilized by methionyl-tRNA synthetase. During active protein synthesis, AHA is incorporated into nascent polypeptide chains at methionine positions.
-
Cell Lysis & Protein Extraction: After the desired labeling period, cells are harvested and lysed to release the total proteome, which includes both pre-existing proteins and the newly synthesized, AHA-labeled proteins.
-
Bioorthogonal Ligation (Click Chemistry): The azide-modified proteins are selectively tagged using a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[9] An alkyne-functionalized reporter molecule (e.g., alkyne-biotin for affinity purification or an alkyne-fluorophore for imaging) is covalently attached to the azide handle on the AHA residues.
-
Downstream Analysis: The tagged proteins can be visualized by in-gel fluorescence, microscopy, or flow cytometry, or they can be enriched via biotin-streptavidin affinity purification for subsequent identification and quantification by Western blot or mass spectrometry.[10][11]
Caption: Figure 2: The CuAAC Click Reaction.
Materials:
-
AHA-labeled protein lysate (from Protocol 2)
-
Alkyne-functionalized reporter (e.g., Alkyne-Biotin, Alkyne-Fluorophore; 10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP; 50 mM stock in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA; 10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄; 50 mM stock in water)
Recommended Concentrations:
| Reagent | Stock Concentration | Final Concentration | Volume for 50 µL Rxn |
| Protein Lysate | 1-2 mg/mL | 1 mg/mL | Adjust as needed |
| Alkyne-Reporter | 10 mM | 100 µM | 0.5 µL |
| TCEP | 50 mM | 1 mM | 1.0 µL |
| TBTA | 10 mM | 100 µM | 0.5 µL |
| CuSO₄ | 50 mM | 1 mM | 1.0 µL |
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 20-50 µg of protein lysate with buffer to a final volume of ~47 µL.
-
Add Reagents: Add the alkyne-reporter, TCEP, and TBTA to the lysate. Vortex gently to mix.
-
Initiate Reaction: Add the CuSO₄ solution to initiate the click reaction. Vortex immediately.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.
-
Quench/Precipitate: Stop the reaction by adding EDTA (to chelate copper) or proceed directly to protein precipitation (e.g., with methanol/chloroform) to remove excess reagents. The sample is now ready for downstream analysis.
Protocol 4A: Analysis by In-Gel Fluorescence
Procedure:
-
Perform the click reaction (Protocol 3) using a fluorescent alkyne tag (e.g., TAMRA-alkyne, DBCO-Cy5).
-
Add 4X SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.
-
Resolve the proteins on an SDS-PAGE gel.
-
Visualize the newly synthesized proteins using a gel imager with the appropriate excitation/emission filters.
-
As a loading control, the gel can be subsequently stained with Coomassie Blue to visualize the total proteome.
Protocol 4B: Enrichment and Western Blot Analysis
Procedure:
-
Perform the click reaction (Protocol 3) using Alkyne-Biotin.
-
Precipitate the protein to remove unreacted biotin. Resuspend the protein pellet in a buffer containing 1-2% SDS.
-
Incubate the biotinylated lysate with streptavidin-coated magnetic or agarose beads for 1-2 hours at room temperature to capture the newly synthesized proteins. [12]4. Wash the beads extensively with stringent buffers (e.g., high salt, urea-containing buffers) to remove non-specifically bound proteins.
-
Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer.
-
Analyze the eluate by Western blot for specific proteins of interest or by silver staining to view the entire nascent proteome.
Validation and Troubleshooting
A self-validating system relies on robust controls to ensure data integrity.
Essential Controls:
-
No AHA Control: Cells processed without AHA incubation. This control should yield no signal after the click reaction and demonstrates the specificity of the alkyne-reporter tag.
-
Cycloheximide (CHX) Control: Cells pre-treated with CHX before AHA labeling. A significant reduction or absence of signal confirms that AHA incorporation is dependent on active protein synthesis. [2]* "Click-Negative" Control: An AHA-labeled lysate where no copper catalyst is added to the click reaction. This verifies that the ligation is copper-dependent.
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Inefficient AHA labeling | Increase AHA concentration or incubation time. Ensure use of methionine-free medium and dialyzed FBS. |
| Ineffective click reaction | Prepare fresh TCEP and CuSO₄ solutions. Ensure reagents are added in the correct order. Increase reaction time. | |
| Low protein synthesis rate | Choose a more metabolically active cell line or stimulate cells if possible. Increase protein input. | |
| High Background | Non-specific binding of reporter | Perform protein precipitation after the click reaction. For enrichment, increase the stringency and number of bead washes. |
| Copper-induced protein aggregation | Ensure the final concentration of the TBTA ligand is sufficient to stabilize the copper. | |
| Cell Toxicity | AHA concentration too high | Perform a dose-response curve to find the optimal, non-toxic AHA concentration (typically 25-100 µM). |
| Long incubation period | Reduce the labeling time. |
References
-
Amoeba Sisters. (2018). Protein Synthesis (Updated). YouTube. [Link]
-
Gao, X., et al. (2019). Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis. National Institutes of Health. [Link]
-
G-Biosciences. (2019). Click chemistry and its application to proteomics. [Link]
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Basken, J. R., et al. (2021). An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo. Molecular Imaging and Biology. [Link]
-
Uchinomiya, S., et al. (2019). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. PubMed. [Link]
-
Zaro, B. W., et al. (2018). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. National Institutes of Health. [Link]
-
Anim, E. P., et al. (2025). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS One. [Link]
-
Goodman, C. A., et al. (2014). Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? Journal of Applied Physiology. [Link]
-
Uchinomiya, S., et al. (2019). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. National Institutes of Health. [Link]
-
Zhang, M., et al. (2018). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? National Institutes of health. [Link]
-
Signer, R. A. J., et al. (2014). Cell-type-specific quantification of protein synthesis in vivo. Nature Protocols. [Link]
-
Glenn, W. S., et al. (2017). Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue. Plant Physiology. [Link]
-
Basken, J. R., et al. (2021). An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo. SpringerLink. [Link]
-
Eichelbaum, K., et al. (2018). Modulation of cellular transcriptome and proteome composition by azidohomoalanine – implications on click chemistry based secretome analysis. ResearchGate. [Link]
-
Berg, C., et al. (2020). Bioorthogonal Non-canonical Amino Acid Tagging Combined With Flow Cytometry for Determination of Activity in Aquatic Microorganisms. Frontiers in Microbiology. [Link]
-
Steinert, J. R., et al. (2023). Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique. STAR Protocols. [Link]
-
Physionic. (2020). Using Puromycin to Measure Protein Synthesis. YouTube. [Link]
-
Yismaw, B. (2022). Drugs Involved in Inhibition of Protein Synthesis. Walsh Medical Media. [Link]
-
Anim, E. P., et al. (2025). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to Detect Newly Synthesized Proteins in Cells and their Secretome. protocols.io. [Link]
-
Wang, Y., et al. (2019). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. [Link]
-
Marciano, D. P., et al. (2018). Puromycin labeling does not allow protein synthesis to be measured in energy-starved cells. Cell Death and Disease. [Link]
-
Stone, C., et al. (2025). Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo. bioRxiv. [Link]
-
Signer, R. A. J., et al. (2014). Cell-type-specific quantification of protein synthesis in vivo. Springer Nature Experiments. [Link]
-
St. Amant, A. H., et al. (2020). Click Chemistry in Proteomic Investigations. National Institutes of Health. [Link]
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- 12. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging 4-Azidobutan-1-ol for Advanced Oligonucleotide and DNA Labeling via Bioorthogonal Click Chemistry
Abstract
The precise labeling of oligonucleotides and DNA is fundamental to advancements in diagnostics, therapeutics, and life science research. This guide provides an in-depth examination of 4-azidobutan-1-ol as a versatile chemical linker for introducing the azide functional group into synthetic oligonucleotides. We detail the conversion of this linker into a phosphoramidite reagent for automated solid-phase synthesis, enabling the site-specific incorporation of a bioorthogonal handle. This application note furnishes researchers, scientists, and drug development professionals with the foundational principles and detailed, field-proven protocols for subsequent labeling via Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition—the cornerstone reactions of "click chemistry."
Introduction: The Need for Precision in Nucleic Acid Labeling
Oligonucleotides are at the heart of numerous biotechnological applications, from PCR primers and sequencing probes to sophisticated therapeutic modalities like antisense oligonucleotides (ASOs) and siRNAs.[1] The ability to covalently attach functional molecules—such as fluorophores, affinity tags (e.g., biotin), or therapeutic payloads—is critical for their use.[2] Traditional labeling methods, while effective, can sometimes lack the high efficiency, specificity, and mild reaction conditions required to preserve the integrity of complex biomolecules.[2]
Bioorthogonal chemistry offers a powerful solution. These reactions involve pairs of functional groups that are mutually reactive but inert to the vast array of functionalities present in biological systems.[3] The azide group (-N₃) is an exemplary bioorthogonal handle: it is virtually absent in nature, stable under common physiological and synthesis conditions, and engages in highly specific "click" reactions.[4] 4-azidobutan-1-ol serves as an ideal precursor for introducing a flexible, four-carbon azide linker into an oligonucleotide, providing a reactive site for subsequent conjugation.
The Core Principle: From an Inert Linker to a Reactive Handle
The utility of 4-azidobutan-1-ol lies in its bifunctional nature: a primary alcohol that can be chemically converted into a phosphoramidite, and a terminal azide that remains dormant and stable throughout the oligonucleotide synthesis process.
Incorporation into Oligonucleotides via Phosphoramidite Chemistry
The gold standard for creating synthetic DNA and RNA is the phosphoramidite method of solid-phase synthesis.[5] To incorporate the 4-azidobutyl linker, 4-azidobutan-1-ol is first converted into a phosphoramidite reagent. This involves reacting the alcohol with a phosphitylating agent, such as 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, to create the reactive phosphoramidite moiety.[6]
This specialized "modifier phosphoramidite" can then be used in an automated DNA synthesizer. It is typically added at the final coupling step to install the azide at the 5'-terminus of the oligonucleotide. The azide functionality is compatible with the standard cycles of deprotection, coupling, capping, and oxidation used in oligonucleotide synthesis.[1]
An alternative strategy involves incorporating a phosphoramidite containing a good leaving group (e.g., a halide) and then displacing it with an azide salt post-synthesis but while the oligonucleotide is still on the solid support.[7] However, the direct incorporation of an azide-phosphoramidite is often more streamlined.[1]
Labeling the Azide-Modified Oligonucleotide: A Tale of Two Clicks
Once the azide-modified oligonucleotide is synthesized, purified, and recovered, the terminal azide serves as a versatile anchor point for conjugation. The two most prominent azide-alkyne cycloaddition reactions are CuAAC and SPAAC.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction—a copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole linkage.[2][8]
Causality Behind the Method: This reaction is exceptionally robust, high-yielding, and proceeds under mild, often aqueous conditions.[9] The key is the copper(I) catalyst, which dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction.[7] However, a critical consideration for nucleic acid chemistry is the potential for copper ions to cause strand damage.[9] This issue is effectively mitigated by the use of copper(I)-stabilizing ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which protect the DNA while maintaining high catalytic efficiency.[9][10] A reducing agent, typically sodium ascorbate, is required to maintain copper in its active Cu(I) oxidation state.[11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where copper is strictly contraindicated, such as in living cells, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the preferred method.[12]
Causality Behind the Method: SPAAC is a catalyst-free reaction that leverages the high ring strain of a cyclooctyne derivative (e.g., DBCO, DIBO, BCN).[] The energy released from this strain drives the cycloaddition with an azide, allowing the reaction to proceed efficiently at physiological temperatures without any metal catalyst.[] The trade-off for this copper-free convenience is generally slower reaction kinetics compared to CuAAC.[] The choice of cyclooctyne is critical; more strained alkynes react faster but may have lower stability. Reagents like Dibenzocyclooctyne (DBCO) offer a good balance of reactivity and stability for most bioconjugation applications.[14]
Experimental Protocols
The following protocols are designed to be self-validating systems, providing a robust starting point for researchers. Optimization may be required based on the specific oligonucleotide sequence and reporter molecule.
Protocol 1: Copper-Catalyzed (CuAAC) Labeling of an Azide-Modified Oligonucleotide
This protocol describes the labeling of a 5'-azide modified oligonucleotide with an alkyne-functionalized fluorescent dye.
Materials:
-
5'-Azide Modified Oligonucleotide (e.g., 10 nmol)
-
Alkyne-Dye (e.g., Alkyne-TAMRA, 5 equivalents, 50 nmol)
-
Copper(II) Sulfate (CuSO₄) stock solution: 20 mM in nuclease-free water
-
THPTA Ligand stock solution: 100 mM in nuclease-free water
-
Sodium Ascorbate stock solution: 100 mM in nuclease-free water (prepare fresh)
-
Solvent: DMSO or 3:1 DMSO/t-BuOH
-
Buffer: 0.1 M Sodium Phosphate or TE buffer, pH 7.2
-
Nuclease-free water
-
3 M Sodium Acetate (NaOAc), pH 5.2
-
Cold absolute ethanol (100%)
-
Cold 70% ethanol
Procedure:
-
Oligonucleotide Preparation: Dissolve 10 nmol of the lyophilized 5'-azide oligonucleotide in nuclease-free water or buffer to a final concentration of 1-2 mM (e.g., in 5-10 µL).
-
Reagent Preparation:
-
Dissolve the alkyne-dye in the solvent to a concentration of 10 mM.
-
Prepare the catalyst premix: In a separate tube, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA ligand. Let it stand for 2-3 minutes. Self-Validation Check: A slight color change may be observed as the complex forms.
-
-
Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine the following in order:
-
The azide-oligonucleotide solution (10 nmol).
-
Buffer to bring the total aqueous volume to ~45 µL.
-
5 µL of the 10 mM alkyne-dye solution (50 nmol).
-
Add the CuSO₄/THPTA catalyst premix.
-
Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate.[11]
-
The final reaction volume will be approximately 100 µL.
-
-
Incubation: Mix the reaction thoroughly by vortexing. Incubate at room temperature for 1-4 hours. For complex conjugations, this can be extended overnight.[9]
-
Purification via Ethanol Precipitation:
-
Stop the reaction by adding 10 µL of 3 M NaOAc (0.1 volumes).
-
Add 300 µL of cold 100% ethanol (3 volumes).
-
Mix well and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes).
-
Centrifuge at >14,000 x g for 30 minutes at 4°C. Self-Validation Check: A small pellet should be visible.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol. Centrifuge for 10 minutes at 4°C.
-
Decant the supernatant and air-dry the pellet for 10-15 minutes to remove residual ethanol.
-
-
Resuspension and Analysis: Resuspend the labeled oligonucleotide in a desired volume of nuclease-free water or buffer. Analyze by denaturing PAGE (visualize fluorescence) or mass spectrometry to confirm successful conjugation.
Protocol 2: Strain-Promoted (SPAAC) Labeling of an Azide-Modified Oligonucleotide
This protocol describes the copper-free labeling of a 5'-azide oligonucleotide with a DBCO-functionalized biotin molecule.
Materials:
-
5'-Azide Modified Oligonucleotide (e.g., 10 nmol)
-
DBCO-Biotin (3-5 equivalents, 30-50 nmol)
-
Solvent: DMSO
-
Buffer: 1x PBS or similar phosphate buffer, pH 7.4
-
Nuclease-free water
-
Purification reagents as described in Protocol 1.
Procedure:
-
Oligonucleotide and Reagent Preparation:
-
Dissolve 10 nmol of the lyophilized 5'-azide oligonucleotide in buffer to a convenient concentration (e.g., 1 mM in 10 µL).
-
Dissolve the DBCO-biotin in DMSO to a concentration of 10 mM.
-
-
Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine:
-
The azide-oligonucleotide solution (10 nmol).
-
Buffer to bring the total reaction volume to ~100 µL.
-
3-5 µL of the 10 mM DBCO-biotin solution (30-50 nmol).
-
-
Incubation: Mix the reaction by vortexing. Incubate at room temperature or 37°C. The reaction is typically slower than CuAAC; allow it to proceed for 4-18 hours.[15] Reaction progress can be monitored by HPLC or mass spectrometry.
-
Purification: Purify the resulting biotinylated oligonucleotide using ethanol precipitation as described in Protocol 1 (steps 5.1-5.5). Alternatively, HPLC purification can be used for higher purity.
-
Resuspension and Analysis: Resuspend the labeled oligonucleotide in a desired buffer. Successful conjugation can be confirmed by a mobility shift assay (e.g., with streptavidin) on a native gel or by mass spectrometry.
Data Summary and Method Selection
The choice between CuAAC and SPAAC depends on the specific experimental constraints. The following table summarizes key parameters to guide this decision.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Rationale & Field Insights |
| Catalyst | Copper(I) | None | SPAAC is essential for in vivo studies or any context where copper toxicity is a concern.[12] |
| Kinetics | Very Fast (30 min - 4 hr) | Moderate to Slow (4 - 18 hr) | CuAAC is preferred for high-throughput applications and rapid conjugation when copper is tolerated.[9] |
| Reagents | Terminal Alkyne, Cu(I) source, Reducing Agent, Ligand | Strained Cyclooctyne (e.g., DBCO) | SPAAC requires a more complex and expensive alkyne reagent but offers a simpler reaction setup.[] |
| Bioorthogonality | High (with ligands) | Exceptional | Both are highly bioorthogonal, but SPAAC avoids any potential side reactions from the catalyst system.[] |
| Typical Efficiency | >95% | >90% | With proper optimization, both methods can achieve near-quantitative yields.[2][15] |
Conclusion and Future Outlook
The use of 4-azidobutan-1-ol to introduce a reactive azide handle into synthetic oligonucleotides is a robust and highly effective strategy for downstream labeling and functionalization. By leveraging the power and specificity of click chemistry, researchers can create precisely modified nucleic acids for a vast range of applications. The choice between the rapid, copper-catalyzed CuAAC pathway and the catalyst-free SPAAC pathway provides a versatile toolkit adaptable to both in vitro and in vivo experimental designs. As the demand for sophisticated oligonucleotide conjugates in diagnostics and therapeutics continues to grow, these foundational chemical biology techniques will remain indispensable tools for innovation.
References
-
Royal Society of Chemistry. (2010). Supporting Information - A strategy for the synthesis of phosphoramidite units. Available at: [Link]
-
Twist Bioscience. A Simple Guide to Phosphoramidite Chemistry. Available at: [Link]
-
Fomich, M. A., et al. (2014). Azide phosphoramidite in direct synthesis of azide-modified oligonucleotides. Organic Letters, 16(17), 4590-3. Available at: [Link]
-
baseclick GmbH. Protocols. Available at: [Link]
-
Gracian, C., et al. (2009). An efficient reagent for 5′-azido oligonucleotide synthesis. ResearchGate. Available at: [Link]
-
El-Sagheer, A. H. & Brown, T. (2010). SPAAC click DNA ligation between azide-labelled and... ResearchGate. Available at: [Link]
-
Juen, M. A., et al. (2014). Chemical synthesis of oligonucleotides from phosphoramidites. ResearchGate. Available at: [Link]
-
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Available at: [Link]
-
metabion. Click chemistry. Available at: [Link]
-
Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Available at: [Link]
-
Nørgaard, K., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications. Available at: [Link]
-
Glen Research. (2007). 5'-Hexynyl Phosphoramidite – Conjugation with a Click. Glen Report 19.15. Available at: [Link]
-
Glen Research. (2010). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. Available at: [Link]
Sources
- 1. Azide phosphoramidite in direct synthesis of azide-modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genelink.com [genelink.com]
- 3. metabion.com [metabion.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. twistbioscience.com [twistbioscience.com]
- 6. rsc.org [rsc.org]
- 7. glenresearch.com [glenresearch.com]
- 8. Azide dT (5') Oligo Modifications from Gene Link [genelink.com]
- 9. glenresearch.com [glenresearch.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. Protocols [baseclick.eu]
- 15. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Preparing Stock Solutions of 4-Azidobutan-1-ol for Cell Culture
Introduction: Unveiling the Potential of 4-Azidobutan-1-ol in Cellular Research
4-Azidobutan-1-ol is a valuable chemical tool for researchers in cell biology and drug development. This bifunctional molecule contains an azide group, which serves as a chemical handle for bioorthogonal reactions, and a hydroxyl group. Its primary application in cell culture is as a metabolic precursor for the introduction of azide moieties into cellular components. Once metabolized, the azide groups can be selectively tagged with fluorescent probes, biotin, or other molecules via "click chemistry," a set of highly efficient and specific chemical reactions. This enables the visualization, isolation, and characterization of a wide range of biological processes.[1] This application note provides a comprehensive guide to the preparation of sterile, high-concentration stock solutions of 4-azidobutan-1-ol suitable for use in a variety of cell culture systems.
Guiding Principles for Stock Solution Preparation
The successful use of 4-azidobutan-1-ol in cell culture hinges on the proper preparation and handling of stock solutions. The primary objectives are to ensure sterility, maintain the chemical integrity of the compound, and minimize solvent-induced cytotoxicity. This protocol is designed to be a self-validating system, with built-in quality control checkpoints to ensure the reliability and reproducibility of your experiments.
I. Chemical and Physical Properties of 4-Azidobutan-1-ol
A thorough understanding of the physicochemical properties of 4-azidobutan-1-ol is paramount for its effective use.
| Property | Value | Source |
| Molecular Formula | C₄H₉N₃O | [2][3] |
| Molecular Weight | 115.13 g/mol | [2][3] |
| Appearance | Light yellow oil | [2] |
| Solubility | Soluble in Dichloromethane, Methanol. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent. | [2] |
| Storage Temperature | -20°C | [2][4] |
II. Safety Precautions and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for 4-azidobutan-1-ol was not available at the time of writing, the SDS for the structurally similar compound, 3-azido-1-propanol, indicates that it is harmful if swallowed.[5] Therefore, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling 4-azidobutan-1-ol and its solutions.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, when handling the neat compound and preparing stock solutions.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
It is imperative to obtain and consult the specific Safety Data Sheet (SDS) provided by the supplier of your 4-azidobutan-1-ol for the most accurate and comprehensive safety information.
III. Protocol for Preparing a 100 mM Stock Solution of 4-Azidobutan-1-ol in DMSO
This protocol details the preparation of a 100 mM stock solution of 4-azidobutan-1-ol in sterile Dimethyl Sulfoxide (DMSO). A high-concentration stock is crucial for minimizing the final concentration of DMSO in the cell culture medium, as DMSO can be toxic to cells at concentrations above 0.5%.[6] A final DMSO concentration of ≤ 0.1% is generally recommended.[7]
Materials:
-
4-Azidobutan-1-ol (liquid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
Step-by-Step Procedure:
-
Pre-weighing Preparation (for solid form, if applicable): If your 4-azidobutan-1-ol is in a solid form, bring the vial to room temperature before opening to prevent condensation.
-
Calculating the Required Volume: 4-Azidobutan-1-ol is typically supplied as a liquid. To prepare a 100 mM stock solution, you will need to calculate the volume of 4-azidobutan-1-ol to add to a specific volume of DMSO. The density of 4-azidobutan-1-ol is required for this calculation. If the density is not provided by the supplier, a gravimetric approach is recommended.
-
Gravimetric Method (Recommended):
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully add a small volume of 4-azidobutan-1-ol to the tube and record the mass (e.g., 11.51 mg).
-
Calculate the moles of 4-azidobutan-1-ol (mass / molecular weight). For 11.51 mg, this would be 0.01151 g / 115.13 g/mol = 0.0001 moles (or 100 µmoles).
-
To achieve a 100 mM (0.1 M) concentration, calculate the required volume of DMSO: Volume (L) = Moles / Concentration (M) = 0.0001 moles / 0.1 mol/L = 0.001 L = 1 mL.
-
Add 1 mL of sterile DMSO to the tube containing 11.51 mg of 4-azidobutan-1-ol.
-
-
-
Dissolution:
-
Add the calculated volume of sterile DMSO to the vial containing the 4-azidobutan-1-ol.
-
Vortex the solution thoroughly until the 4-azidobutan-1-ol is completely dissolved. Visually inspect the solution to ensure there are no undissolved droplets.
-
-
Aliquoting and Storage:
-
Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
IV. Quality Control and Validation
To ensure the integrity of your experiments, it is crucial to validate the prepared stock solution.
-
Visual Inspection: Before each use, thaw an aliquot and visually inspect for any signs of precipitation. If precipitation is observed, gently warm the solution to 37°C and vortex to redissolve. If the precipitate does not dissolve, do not use the aliquot.
-
Concentration Verification (Optional but Recommended): For critical applications, the concentration of the stock solution can be verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
V. Application in Cell Culture: Metabolic Labeling
4-Azidobutan-1-ol is used for metabolic labeling of cells. The following is a general guideline for its application.
Determining the Optimal Working Concentration:
The optimal working concentration of 4-azidobutan-1-ol can vary depending on the cell type, cell density, and the specific experimental goals. It is essential to perform a dose-response experiment to determine the optimal concentration that provides efficient labeling without causing significant cytotoxicity.
-
Recommended Starting Range: Based on studies with similar azido-modified molecules, a starting concentration range of 10 µM to 50 µM in the final cell culture medium is recommended.[8][9][10]
-
Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT, MTS, or a live/dead cell stain) to assess the effect of different concentrations of 4-azidobutan-1-ol on cell viability over the desired incubation period.
-
Labeling Efficiency Assessment: The efficiency of metabolic labeling can be assessed by "clicking" a fluorescent alkyne probe to the incorporated azide groups and analyzing the fluorescence intensity by flow cytometry or fluorescence microscopy.
Protocol for Metabolic Labeling:
-
Cell Seeding: Seed your cells of interest in a suitable culture vessel and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 100 mM 4-azidobutan-1-ol stock solution.
-
Dilute the stock solution in fresh, pre-warmed complete cell culture medium to the desired final working concentration. For example, to prepare a 50 µM working solution in 10 mL of medium, add 5 µL of the 100 mM stock solution (a 1:2000 dilution).
-
Crucial Note on Dilution: To avoid precipitation of the compound, it is best to add the DMSO stock solution directly to the serum-containing culture medium while gently vortexing or swirling the medium.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentration of 4-azidobutan-1-ol.
-
Include a vehicle control (medium with the same final concentration of DMSO without 4-azidobutan-1-ol).
-
-
Incubation: Incubate the cells for a period sufficient for metabolic incorporation. This can range from a few hours to several days, depending on the cell type and the biological process being studied.
-
Downstream Analysis: After incubation, the cells are ready for downstream applications, such as click chemistry-based detection or enrichment.
VI. Workflow and Pathway Visualization
Workflow for Preparing and Using 4-Azidobutan-1-ol Stock Solution
Caption: Workflow for the preparation and application of 4-azidobutan-1-ol stock solutions.
Metabolic Incorporation and Detection Pathway
Caption: Simplified pathway of metabolic incorporation and subsequent detection of 4-azidobutan-1-ol.
References
-
Han, S. S., Lee, D. E., Shim, H. E., Lee, S., Jung, T., Oh, J. H., Lee, H. A., Moon, S. H., Jeon, J., Yoon, S., & Kim, K. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1164–1176. [Link]
-
Wang, J., Liu, Y., Wang, Y., & Zhang, J. (2018). Selective in vivo metabolic cell-labeling-mediated cancer targeting. Nature Chemical Biology, 14(10), 927–934. [Link]
-
Han, S. S., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. ResearchGate. [Link]
-
Wang, L., & Liu, X. (2022). Design and synthesis of 4-azido-phosphatidylinositol as a potential probe for metabolic engineering of glycosylphosphatidylinositol on cells. Bioorganic & Medicinal Chemistry Letters, 62, 128643. [Link]
-
Han, S. S., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics. [Link]
-
Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
Fan, R., & Cui, H. (2018). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. In Stable Isotope-Resolved Metabolomics (pp. 3-17). Humana Press, New York, NY. [Link]
-
iGEM IISER Pune India 2021. (2021). DMSO stock preparation. Protocols.io. [Link]
-
ResearchGate. (2017). Optimization of metabolic labeling for cell tracking. [Link]
-
ResearchGate. (2025). How do I dilute DMSO 0.1% to 0.05% in cell culture media?. [Link]
-
PubChem. (n.d.). 4-Azidobutan-1-ol. [Link]
Sources
- 1. Design and synthesis of 4-azido-phosphatidylinositol as a potential probe for metabolic engineering of glycosylphosphatidylinositol on cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 54953-78-5 CAS MSDS (4-AZIDOBUTAN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-Azidobutan-1-OL | C4H9N3O | CID 12202790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Azidobutan-1-ol, 54953-78-5 | BroadPharm [broadpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. emulatebio.com [emulatebio.com]
- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Azidobutan-1-ol Click Chemistry Reactions
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on experiments involving 4-azidobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues.
The CuAAC reaction is a cornerstone of "click chemistry," a concept developed to describe reactions that are high-yielding, broad in scope, and simple to perform.[1] This particular reaction unites azides and terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles, a stable and versatile linkage.[2][3] Your reagent, 4-azidobutan-1-ol, contains a primary alcohol, which is generally well-tolerated in CuAAC, and a small alkyl azide, which is typically highly reactive. This guide will help you harness the full potential of this powerful chemical transformation.
Frequently Asked Questions (FAQs) on Reaction Setup
This section addresses the most common questions encountered when designing a CuAAC experiment with 4-azidobutan-1-ol.
Q1: What is the best way to introduce the catalytically active Copper(I)?
A1: While you can use direct Cu(I) salts like CuI or CuBr, the most reliable and common method is to generate Cu(I) in situ from a more stable Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent.[2][4] Sodium ascorbate is the preferred reducing agent for this purpose as it is inexpensive, water-soluble, and efficiently reduces Cu(II) to the active Cu(I) state.[1][2] Using a slight excess of sodium ascorbate helps to prevent the re-oxidation of Cu(I) to the inactive Cu(II) state and mitigates the formation of alkyne homocoupling byproducts (Glaser coupling).[1][5]
Q2: Do I need a ligand? Which one should I choose for 4-azidobutan-1-ol?
A2: Yes, using a ligand is highly recommended. Ligands accelerate the reaction and, critically, stabilize the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation to the inactive Cu(II) species.[2][5] For reactions involving a small, polar molecule like 4-azidobutan-1-ol, your choice of ligand will often depend on the solvent system and the properties of your alkyne partner.
| Ligand | Recommended Use Case & Key Characteristics |
| TBTA (Tris(benzyltriazolylmethyl)amine) | The first-generation gold standard ligand. It is highly effective but has poor water solubility, making it ideal for reactions in organic solvents or aqueous/organic mixtures.[2][5] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | A water-soluble analog of TBTA, making it an excellent choice for fully aqueous reactions, which are common in bioconjugation.[4] It is highly efficient for labeling in biological systems.[4] |
| BTTES (2-[4-{(bis[(1-tert-butyltriazolyl)methyl]amino)methyl}-triazolyl]ethyl hydrogen sulfate) | A next-generation, highly water-soluble ligand designed for efficient CuAAC reactions.[6] |
Expert Insight: For general-purpose synthesis with 4-azidobutan-1-ol in common organic solvents, TBTA is a robust choice. If your alkyne partner or desired product dictates the use of aqueous media, THPTA is the superior option.[4]
Q3: What is the optimal solvent and temperature for this reaction?
A3: The CuAAC reaction is remarkably versatile and works well across a range of conditions.[1]
-
Solvents: A variety of solvents can be used, often as mixtures with water. Common choices include t-BuOH/H₂O, DMSO/H₂O, and DMF/H₂O.[2] The polarity of 4-azidobutan-1-ol makes it soluble in many of these systems. The choice should be guided by the solubility of your alkyne coupling partner. While acetonitrile is a common organic solvent, it should be avoided in CuAAC reactions due to its strong coordinating ability with Cu(I), which can inhibit catalysis.[2] Environmentally benign solvents like water, ethanol, and glycerol have also been shown to be effective.[7][8]
-
Temperature: Most CuAAC reactions proceed efficiently at room temperature.[1][9] Gentle heating (e.g., 35-45 °C) can be applied to accelerate slow reactions, but is often unnecessary. Elevated temperatures can increase the rate of side reactions and catalyst decomposition.
Q4: What are the key safety considerations when working with 4-azidobutan-1-ol?
A4: Organic azides are energetic compounds and must be handled with care.[10]
-
Stability: The stability of organic azides is often assessed by the ratio of carbon atoms to nitrogen atoms. A common guideline is the "Rule of Six," which suggests having at least six carbon atoms for each energetic group (like an azide) to ensure stability.[11] 4-Azidobutan-1-ol (C₄H₉N₃O) has a low carbon-to-nitrogen ratio and should be treated as potentially explosive.
-
Handling Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[12]
-
Avoid friction, shock, and heat. Do not use metal spatulas to handle the compound; use plastic or glass instead.[12]
-
Work on the smallest scale possible and use a blast shield if you have any concerns.[12]
-
Store organic azides at low temperatures and protected from light.[10][11]
-
Troubleshooting Guide
This section provides solutions to common problems encountered during the CuAAC reaction, presented in a question-and-answer format.
Q5: My reaction is very slow or has stalled completely. What should I check first?
A5: A stalled reaction is typically due to an issue with the catalyst or the reagents. Follow this diagnostic workflow:
Caption: A workflow for diagnosing stalled CuAAC reactions.
-
Catalyst Oxidation: The most common culprit is the oxidation of the active Cu(I) to the inactive Cu(II).[5] This can happen if oxygen is introduced into the reaction. Solution: Add a fresh, degassed solution of sodium ascorbate. If the reaction restarts, oxygen contamination was the issue. Ensure reagents are properly degassed for future experiments.
-
Reagent Quality: Verify the purity of your 4-azidobutan-1-ol and, more importantly, your terminal alkyne. Impurities can inhibit the catalyst.
-
Copper Sequestration: If your alkyne substrate contains functional groups that can chelate copper strongly (e.g., free thiols, histidines, or certain heterocycles), they may be "poisoning" your catalyst by binding to it and preventing it from participating in the catalytic cycle.[13] Solution: Try adding a slight excess of the copper/ligand complex or introduce a sacrificial metal like Zn(II), which can occupy the chelating sites and free up the copper catalyst.[13]
Q6: My reaction yield is low. How can I improve it?
A6: Low yield, assuming the reaction has gone to completion, points to suboptimal conditions or side reactions.
-
Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of one reagent, typically the less expensive or more easily removed one, to drive the reaction to completion.
-
Concentration: Click reactions can be slow at very low reactant concentrations.[5] If working with dilute solutions (<10 mM), increasing the concentration can significantly improve the reaction rate and yield.
-
Ligand-to-Copper Ratio: The ratio of ligand to copper can be critical. A 1:1 ratio is often sufficient, but in some cases, particularly in bioconjugation, a higher ratio (up to 5:1 ligand:copper) is used to protect sensitive substrates from oxidation by reactive oxygen species that can be generated.[14]
-
Alkyne Homocoupling: A common side reaction is the oxidative homocoupling of your terminal alkyne to form a 1,3-diyne (Glaser coupling).[5] This is promoted by Cu(II) and oxygen. Solution: Ensure you are using a sufficient excess of sodium ascorbate (at least 2-5 equivalents relative to copper) and that your reaction is properly deoxygenated.[1][5]
Q7: I am having trouble purifying my product and removing the copper catalyst. What are the best methods?
A7: Residual copper can be problematic for downstream applications, especially in biology and materials science.
-
Aqueous Workup with a Chelator: The most common method is to perform an aqueous wash with a solution of a strong copper chelator like EDTA (ethylenediaminetetraacetic acid).[13][15] A wash with a dilute ammonium hydroxide solution can also help remove copper salts.
-
Specialized Resins: There are commercially available resins designed to scavenge copper (e.g., Cuprisorb).[13][15] These can be very effective but may also bind to certain products, so they are more suitable for small molecule synthesis than for bioconjugation.[13][15]
-
Silica Gel Chromatography: For many small molecule products, standard silica gel chromatography is sufficient to separate the triazole product from the non-polar ligand (like TBTA) and polar copper salts, which will often remain at the baseline.
-
Dialysis: For macromolecular products (e.g., proteins, polymers), dialysis against a buffer containing EDTA is a very effective method for removing copper and other small molecules.[16]
Experimental Protocols
Protocol 1: Standard CuAAC Reaction with 4-Azidobutan-1-ol
This protocol describes a general procedure for the reaction of 4-azidobutan-1-ol with a generic terminal alkyne.
Materials:
-
4-Azidobutan-1-ol
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent: tert-Butanol (t-BuOH) and Deionized Water (1:1 v/v)
Procedure:
-
In a reaction vial, dissolve the terminal alkyne (1.0 mmol, 1.0 eq) and 4-azidobutan-1-ol (1.1 mmol, 1.1 eq) in 5 mL of the t-BuOH/H₂O (1:1) solvent mixture.
-
In a separate microfuge tube, prepare the catalyst solution. Add CuSO₄·5H₂O (0.05 mmol, 5 mol%) and TBTA (0.05 mmol, 5 mol%) to 1 mL of the solvent mixture. Sonicate briefly to dissolve.
-
Add the catalyst solution from Step 2 to the reaction vial from Step 1.
-
In a separate microfuge tube, prepare a fresh solution of sodium ascorbate (0.25 mmol, 25 mol%) in 1 mL of deionized water.
-
Add the sodium ascorbate solution to the reaction vial to initiate the reaction. The solution may turn a light yellow/orange color.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-4 hours.
-
Workup: Once the reaction is complete, add 10 mL of ethyl acetate and 10 mL of a 0.1 M aqueous EDTA solution. Shake well in a separatory funnel and separate the layers. Wash the organic layer twice more with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel chromatography as needed.
Caption: The catalytic cycle of the CuAAC reaction.
The CuAAC reaction mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form a six-membered metallacycle.[1] This intermediate undergoes ring contraction and subsequent protonolysis to yield the final 1,2,3-triazole product and regenerate the Cu(I) catalyst, closing the cycle.[1]
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1122-1132. Available from: [Link]
-
Dutta, B., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. Available from: [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available from: [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Available from: [Link]
-
Alonso, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules. Available from: [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available from: [Link]
-
Wikipedia. (n.d.). Click chemistry. Available from: [Link]
-
Padron, J. M., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available from: [Link]
-
Chem Help ASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. Available from: [Link]
-
ResearchGate. (2014). How to remove copper after CuAAc click reaction? Available from: [Link]
-
Hong, V., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Available from: [Link]
-
Royal Society of Chemistry. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Available from: [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. Available from: [Link]
-
Orha, L., et al. (2024). THETA as an Efficient Cu-Binding Ligand for Manual and Automated “Click” Synthesis: the Rufinamide Case. Organic Process Research & Development. Available from: [Link]
-
Reddit. (2024). Best method for removing Cu(I) from Org compounds. r/Chempros. Available from: [Link]
-
University of California, Santa Barbara. (n.d.). Azide Compounds - Environmental Health and Safety. Available from: [Link]
-
ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low? Available from: [Link]
-
Jiang, H., et al. (2014). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Current Organic Chemistry. Available from: [Link]
-
Nolan, S. P., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available from: [Link]
-
Lin, Q., et al. (2014). Light-Triggered Click Chemistry. Accounts of Chemical Research. Available from: [Link]
-
University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Available from: [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Available from: [Link]
-
Case Western Reserve University. (2018). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Available from: [Link]
Sources
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- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. youtube.com [youtube.com]
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- 11. safety.fsu.edu [safety.fsu.edu]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Metabolic Labeling with 4-Azidobutan-1-ol
Welcome to the technical support center for metabolic labeling using 4-azidobutan-1-ol. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting advice and answers to frequently asked questions. This resource is built on field-proven insights and established scientific principles to help you navigate the nuances of your experiments and improve the efficiency and reliability of your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your metabolic labeling experiments with 4-azidobutan-1-ol. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.
Issue 1: Low or No Labeling Signal Detected
You've completed the metabolic labeling, performed the click chemistry reaction with your alkyne-probe, but you see a very weak or no signal in your downstream analysis (e.g., Western blot, fluorescence microscopy).
Root Cause Analysis & Corrective Actions
1. Suboptimal Concentration of 4-Azidobutan-1-ol:
-
The "Why": The concentration of the labeling reagent is critical. Too low, and the incorporation into target biomolecules will be insufficient to generate a detectable signal. Too high, and you risk cellular toxicity, which can shut down the very metabolic pathways you are trying to probe.[1][2] Unlike some metabolic labels that have extensively published concentration ranges, the optimal concentration for 4-azidobutan-1-ol can be highly dependent on the cell type and experimental goals.
-
Solution: Titration Experiment. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Protocol: Optimizing 4-Azidobutan-1-ol Concentration
-
Plate Cells: Seed your cells in a multi-well plate (e.g., 12-well or 24-well) and grow to your usual confluency for experiments.
-
Prepare Reagent Dilutions: Prepare a series of 4-azidobutan-1-ol concentrations. A good starting range is typically between 25 µM and 200 µM.
-
Incubate: Replace the medium in each well with a medium containing a different concentration of 4-azidobutan-1-ol. Include a "no-label" control. Incubate for your standard labeling period (e.g., 18-24 hours).
-
Assess Viability: After incubation, check cell viability using a standard method like Trypan Blue exclusion or an MTT assay. This will establish the toxicity threshold.
-
Lyse and Click: Harvest the cells, lyse them, and perform the click chemistry reaction with a fluorescent alkyne probe.
-
Analyze: Analyze the labeled proteins via in-gel fluorescence or Western blot with an antibody against your detection tag (e.g., biotin).
-
Determine Optimum: The optimal concentration is the one that gives the highest signal with minimal impact on cell viability.
-
2. Insufficient Incubation Time:
-
The "Why": Metabolic incorporation is a time-dependent process. Short incubation times may not allow for sufficient accumulation of the azide label within the target proteins to a level that is detectable.
-
Solution: Time-Course Experiment.
-
Select the optimal concentration of 4-azidobutan-1-ol determined from your titration experiment.
-
Incubate your cells with the labeling reagent for varying durations (e.g., 4, 8, 12, 24, 48 hours).
-
Harvest cells at each time point, perform the click reaction, and analyze the signal intensity. This will reveal the incubation time required to achieve a robust signal.
-
3. Inefficient Click Chemistry Reaction:
-
The "Why": The click chemistry step is a covalent reaction between the incorporated azide and your alkyne probe.[3][4] The efficiency of this reaction is paramount for a strong signal. Common failure points include degraded reagents or an inappropriate reaction environment. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method, but the copper catalyst can be toxic to cells and must be used with care.[5]
-
Solution: Reagent and Protocol Validation.
-
Fresh Reagents: Prepare fresh stock solutions of your copper (II) sulfate, reducing agent (e.g., sodium ascorbate), and your alkyne probe.
-
Copper Catalyst: Ensure the copper (II) is being efficiently reduced to the active copper (I) catalyst. The use of a copper-stabilizing ligand like TBTA or THPTA can significantly improve reaction efficiency and reduce cell damage.[5]
-
Copper-Free Alternatives: For live-cell imaging or when copper toxicity is a concern, consider using a copper-free click reaction. This involves using a strain-promoted alkyne, such as a DIBO-alkyne, which reacts directly with the azide without the need for a catalyst.[6]
-
Issue 2: High Background Signal
You are observing a high, non-specific signal across your gel or image, which obscures the specific labeling of your protein of interest.
Root Cause Analysis & Corrective Actions
1. Non-Specific Binding of Detection Reagents:
-
The "Why": The fluorescent probe or antibody used for detection may be binding non-specifically to proteins or other cellular components.
-
Solution: Improve Washing and Blocking Steps.
-
Washing: Increase the number and duration of wash steps after the click reaction and after antibody incubations. Use a mild detergent like Tween-20 in your wash buffers to reduce non-specific interactions.
-
Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for at least one hour at room temperature before introducing your detection antibody.
-
2. Contamination or Reagent Aggregation:
-
The "Why": Old or improperly stored fluorescent probes can aggregate, leading to punctate, non-specific background. Contaminants in buffers or water can also contribute to background.
-
Solution: Reagent Maintenance.
-
Centrifuge your fluorescent probe stock solutions at high speed before use to pellet any aggregates.
-
Use fresh, high-purity water and buffers for all steps.
-
Issue 3: Cellular Toxicity Observed
You notice a significant decrease in cell viability, changes in morphology, or reduced proliferation after incubating with 4-azidobutan-1-ol.
Root Cause Analysis & Corrective Actions
1. High Concentration of Labeling Reagent:
-
The "Why": As with many metabolic analogs, high concentrations of 4-azidobutan-1-ol can be toxic. Studies on other azido-compounds have shown that concentrations as high as 50 µM can negatively impact cellular functions like energy generation and proliferation.[1][2]
-
Solution: Reduce Concentration. As described in Issue 1, perform a titration experiment to find the lowest effective concentration that provides a sufficient signal without compromising cell health. A study on the azido-sugar Ac4ManNAz found that 10 µM was optimal, showing sufficient labeling with minimal physiological disruption.[2] This highlights the importance of not relying solely on manufacturer-recommended concentrations.
2. Contamination of the Labeling Reagent:
-
The "Why": Impurities in the 4-azidobutan-1-ol stock can be cytotoxic.
-
Solution: Use High-Purity Reagents. Ensure you are using a high-quality, high-purity source for your 4-azidobutan-1-ol. When in doubt, purchase from a reputable vendor or re-purify the compound if you have the capability.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway for 4-azidobutan-1-ol incorporation?
4-azidobutan-1-ol is an analog of butanol. While the precise, full pathway for its incorporation can vary between cell types, it is generally understood to enter cellular metabolic pathways that utilize short-chain alcohols. It can be a substrate for enzymes that modify proteins post-translationally, potentially through O-GlcNAcylation pathways after metabolic conversion, or through other acylation mechanisms. The azide group serves as a bioorthogonal handle, meaning it does not interfere with native cellular processes and is available for a specific chemical reaction (the click reaction).[4]
Q2: How do I choose between copper-catalyzed and copper-free click chemistry?
The choice depends on your experimental application.
| Feature | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) |
| Speed | Generally faster reaction kinetics. | Can be slower, but new reagents are improving speed. |
| Reagents | Requires a terminal alkyne, Cu(I) catalyst, and a reducing agent. | Requires a strained alkyne (e.g., DIBO, DBCO). |
| Biocompatibility | Copper can be toxic to living cells. Best for fixed cells or lysates. | No copper toxicity, ideal for live-cell imaging.[6] |
| Cost | Reagents are generally less expensive. | Strained alkynes can be more expensive. |
Q3: Can I use 4-azidobutan-1-ol for in vivo studies?
While in vivo metabolic labeling is possible, it requires careful consideration of reagent toxicity, biodistribution, and clearance rates. The optimal concentration and delivery method would need to be empirically determined for the specific animal model. It is crucial to start with extensive toxicity studies before proceeding with labeling experiments.
Q4: How long should I incubate my cells with 4-azidobutan-1-ol?
The ideal incubation time is a balance between maximizing the labeling signal and minimizing any potential impact on cell physiology. A good starting point for many cell lines is 18-24 hours. However, as detailed in the troubleshooting section, a time-course experiment (from 4 to 48 hours) is the best way to determine the optimal duration for your specific system.
Visualizing the Workflow
To better understand the entire process from labeling to detection, the following diagrams illustrate the key steps and decision points.
Caption: General workflow for metabolic labeling with 4-azidobutan-1-ol.
Caption: Troubleshooting decision tree for common labeling issues.
References
-
Lee, G., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Scientific Reports, 7(1). Available at: [Link]
-
Nessen, M.A. (2008). Click chemistry for labeling and detection of biomolecules. Proceedings of SPIE, 6867. Available at: [Link]
-
Lee, G., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. ResearchGate. Available at: [Link]
-
Interchim (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]
-
Yap, M.C., et al. (2020). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Methods in Molecular Biology, 2149, 111-121. Available at: [Link]
-
Wang, Q., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 18(6), 7033-7050. Available at: [Link]
-
Zaro, B.W., & Pratt, M.R. (2014). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current Protocols in Chemical Biology, 6(4), 233-253. Available at: [Link]
Sources
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: A Guide to Confirming Successful Labeling with 4-Azidobutan-1-ol
Welcome to the technical support center for bioconjugation. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for confirming the successful incorporation of 4-azidobutan-1-ol into biomolecules. As a Senior Application Scientist, my goal is to blend foundational theory with field-proven protocols, ensuring that every step is logical, verifiable, and grounded in robust scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the role of 4-azidobutan-1-ol and the logic behind confirming its successful conjugation.
Q1: What is 4-azidobutan-1-ol and why is it used?
A1: 4-azidobutan-1-ol is a bifunctional linker molecule. It contains two key functional groups: a primary alcohol (-OH) and an azide (-N₃). Its primary purpose is to introduce a bioorthogonal azide handle onto a target molecule. The azide group itself is highly unreactive within biological systems but can be selectively targeted by specific chemical reactions, most notably "click chemistry" or the Staudinger ligation.[1][2] This allows for the precise, covalent attachment of a second molecule (like a fluorophore, drug, or biotin tag) to your target.
Q2: How do I attach 4-azidobutan-1-ol to my protein or biomolecule?
A2: The terminal alcohol of 4-azidobutan-1-ol is not inherently reactive towards common biological functional groups like amines (e.g., lysine residues in proteins). Therefore, it must first be "activated." A common strategy involves converting the alcohol into a more reactive species. For instance, it can be reacted with a molecule to form an N-hydroxysuccinimide (NHS) ester, which will then efficiently react with primary amines on a protein to form a stable amide bond.[3] This initial coupling step is critical and is often a source of experimental failure.
Q3: What is the core principle of confirming the labeling?
A3: Direct detection of the incorporated azide group is not feasible with standard laboratory techniques. Confirmation is therefore an indirect process . The strategy relies on the unique reactivity of the azide. You perform a secondary, highly specific "reporter reaction" that targets the azide. If this secondary reaction works and you can detect its product, you can infer that the initial labeling with 4-azidobutan-1-ol was successful.[4]
Q4: What are the primary "reporter reactions" for confirming the presence of the azide?
A4: The most common and reliable methods are bioorthogonal chemistries:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click" reaction where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole ring.[5] For confirmation, an alkyne-containing reporter molecule (e.g., a fluorophore or biotin) is used.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry variant that uses a strained cyclooctyne (e.g., DBCO, BCN) instead of a simple alkyne.[7][8] The ring strain makes the reaction proceed rapidly without a cytotoxic copper catalyst, making it ideal for live-cell applications.[9][10]
-
Staudinger Ligation: This reaction occurs between an azide and a specially engineered triarylphosphine to form a stable amide bond.[11][12] It is another powerful copper-free method for bioconjugation.[13]
Part 2: The Confirmation Workflow: A Strategic Overview
Successful confirmation is a multi-step process that requires careful execution and analysis at each stage. The overall logic is to (1) introduce the azide, (2) react the azide with a detectable probe, and (3) analyze the final product to verify the attachment of the probe.
Caption: Overall workflow for labeling, confirmation, and analysis.
Part 3: Core Confirmation Methodologies & Protocols
Here, we detail the primary analytical techniques. Each method provides a different type of evidence, and using orthogonal techniques (e.g., mass spectrometry and a fluorescence-based gel assay) provides the most robust confirmation.
Method A: Mass Spectrometry (MS) - The Gold Standard
Principle: Mass spectrometry provides direct evidence of labeling by measuring the mass of your biomolecule. A successful conjugation of the 4-azidobutan-1-ol moiety will result in a predictable mass increase. This is the most unambiguous method of confirmation.
Expected Mass Shift: The addition of the 4-azidobutoxy group (after reaction, e.g., with a lysine amine) results in a specific mass increase.
| Moiety | Chemical Formula (added) | Monoisotopic Mass (Da) |
| 4-azidobutan-1-ol (less H₂O) | C₄H₇N₃ | 97.0640 |
Protocol: Sample Preparation for MS Analysis
-
Purification is Key: After the initial labeling reaction, you must rigorously purify your sample to remove all unreacted linker. Size-exclusion chromatography (SEC) or dialysis are excellent choices for proteins.[][15]
-
Buffer Exchange: Exchange the purified, labeled protein into a buffer compatible with mass spectrometry (e.g., 20 mM ammonium bicarbonate or water). Volatile buffers are essential for ESI-MS.
-
Analysis:
-
Acquire a mass spectrum of the unlabeled starting material.
-
Acquire a mass spectrum of the labeled and purified material.
-
Compare the two spectra. Look for a new peak or a shift in the main peak corresponding to the expected mass increase (e.g., +97.06 Da for a single labeling event). Multiple additions will result in peaks at +194.13 Da, +291.19 Da, and so on.
-
Data Interpretation: A successful result is the appearance of a new peak at [Mass of Unlabeled Protein + (n * 97.06)] Da, where 'n' is the number of labeling events.
Method B: SDS-PAGE with a Fluorescent Reporter - A Visual Confirmation
Principle: This method uses a secondary click reaction to attach a fluorescent alkyne probe to your azide-labeled biomolecule. When you run the sample on an SDS-PAGE gel, the successfully labeled protein will now be fluorescent, providing clear visual evidence of the initial azide incorporation.[16]
Protocol: Confirmation via CuAAC with a Fluorescent Alkyne This protocol assumes you have already performed the initial labeling with activated 4-azidobutan-1-ol and purified the product.
-
Prepare a Stock Solution: Prepare a 10 mM stock of an alkyne-fluorophore (e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor 488) in DMSO.
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
Azide-labeled protein (to a final concentration of 1-10 mg/mL).
-
Alkyne-fluorophore (to a final concentration of 100-200 µM).
-
Copper(II) Sulfate (CuSO₄) (to a final concentration of 1 mM from a fresh 100 mM stock in water).
-
Immediately before use, prepare a fresh solution of sodium ascorbate (to a final concentration of 5 mM from a 100 mM stock in water). Add this last to initiate the reaction by reducing Cu(II) to the active Cu(I) species.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the excess fluorophore and copper using a desalting column or protein precipitation. This step is crucial to reduce background fluorescence on the gel.[17]
-
SDS-PAGE Analysis:
-
Run three samples on an SDS-PAGE gel: (1) Unlabeled protein, (2) Azide-labeled protein (before the click reaction), and (3) The final, fluorescently-clicked product.[18]
-
After electrophoresis, image the gel using a fluorescence imager set to the appropriate excitation/emission wavelengths for your chosen dye.[19]
-
Subsequently, stain the same gel with a total protein stain like Coomassie Blue.
-
Data Interpretation:
-
Fluorescence Image: A fluorescent band should appear only in the lane corresponding to the final clicked product, at the correct molecular weight for your protein.
-
Coomassie Stain: All three lanes should show a band at the protein's molecular weight, confirming that protein was loaded in each lane. A slight mobility shift may be observed in the labeled lanes compared to the unlabeled control due to the added mass of the labels.[20][21]
Part 4: Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses the most common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Labeling Detected (No mass shift, no fluorescent band) | 1. Inefficient initial activation/coupling: The 4-azidobutan-1-ol was not successfully activated or coupled to the target molecule.[22] 2. Degraded reagents: The coupling reagents (e.g., NHS, EDC) or the click chemistry catalyst/reagents are old or were improperly stored.[23][24] 3. Suboptimal click reaction conditions: Incorrect pH, insufficient copper, or oxidized ascorbate can inhibit the CuAAC reaction.[25] | 1. Verify the activation step: Use a small molecule amine as a test substrate to confirm your activation chemistry is working before moving to the expensive protein. 2. Use fresh reagents: Always prepare fresh sodium ascorbate solution immediately before use. Store other reagents according to manufacturer specifications. 3. Optimize click conditions: Ensure the pH is around 7-8. Consider using a copper-coordinating ligand like THPTA or BTTAA to improve catalyst stability and efficiency. Run a positive control (e.g., a known azide-containing molecule). |
| High Background Fluorescence on Gel | 1. Insufficient purification: Excess alkyne-fluorophore was not removed after the click reaction.[26] 2. Non-specific binding: The fluorophore is hydrophobically interacting with the protein or the gel matrix. | 1. Improve post-click purification: Use a more stringent method like a spin desalting column with a higher bed volume or perform a buffer exchange via dialysis. 2. Add a detergent: Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the final wash steps and in the gel running buffer to minimize non-specific interactions. |
| Protein Precipitation/Aggregation | 1. Copper toxicity (CuAAC): The copper catalyst can cause some proteins to aggregate or precipitate. 2. Solvent incompatibility: The DMSO used to dissolve the reporter probe may be denaturing the protein if the final concentration is too high. | 1. Switch to SPAAC: Use a copper-free click reaction with a strained alkyne (e.g., DBCO-fluorophore). This completely eliminates the need for a copper catalyst.[8][10] 2. Minimize organic solvent: Keep the final DMSO concentration below 5% (v/v) in the reaction mixture. If the probe has low solubility, add it in smaller aliquots over time. |
| Reduced Protein Activity | 1. Labeling at a critical site: The linker may have attached to an amino acid residue within the active site or a key binding interface. 2. Copper-induced damage: The copper catalyst and the radicals generated by the ascorbate/copper system can cause oxidative damage to the protein.[27] | 1. Reduce labeling stoichiometry: Lower the molar excess of the activated linker in the initial reaction to favor single-labeling events. 2. Use SPAAC: The absence of copper in SPAAC makes it a much gentler method for sensitive proteins.[7][9] |
Part 5: Advanced Considerations & Alternative Chemistries
While CuAAC is a workhorse, understanding the alternatives is crucial for experimental design, especially when working with living cells or sensitive proteins.
Caption: Comparison of CuAAC and SPAAC click chemistry pathways.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As shown above, SPAAC is a powerful alternative that avoids copper-induced toxicity.[8] It is the method of choice for labeling in or on living cells. The kinetics are generally fast, and the reagents are commercially available.[7][10]
-
Staudinger Ligation: This bioorthogonal reaction forms an amide bond between the azide and a phosphine-based reagent.[1] It is another excellent copper-free option with high specificity and has been widely used to label various biomolecules.[2][12]
By employing these robust confirmation strategies and understanding the underlying chemical principles, you can proceed with your downstream applications with confidence, knowing that your biomolecule is successfully and specifically labeled.
References
-
Nikić, I., & Lemke, E. A. (2014). Genetically Encoded Copper-Free Click Chemistry. PMC, NIH. [Link]
-
Abzena. (n.d.). Bioconjugate Analytical Method Development & Validation. Abzena. [Link]
-
Chen, K. T., et al. (2020). Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. NIH. [Link]
-
Zhou, Z., & Fahrni, C. J. (2004). Discovery and Characterization of Catalysts for Azide−Alkyne Cycloaddition by Fluorescence Quenching. Journal of the American Chemical Society, ACS Publications. [Link]
-
ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low? ResearchGate. [Link]
-
Gau, B., et al. (2013). Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. NIH. [Link]
-
MetwareBio. (n.d.). SDS-PAGE: A Cornerstone of Protein Analysis in Modern Biochemistry. MetwareBio. [Link]
-
Vlasak, J., & Ionescu, R. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. [Link]
-
Murata, H., et al. (2019). Transforming protein-polymer conjugate purification by tuning protein solubility. PMC, NIH. [Link]
-
van Berkel, S. S., et al. (2020). The Staudinger Ligation. Chemical Reviews, ACS Publications. [Link]
-
Reddit. (2024). Click Reaction Looking Weird? Reddit. [Link]
-
Tallman, K. A., et al. (2015). Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives. PMC, NIH. [Link]
-
Organic-Chemistry.org. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org. [Link]
-
AxisPharm. (n.d.). Bioconjugation Analytical Method Development. AxisPharm. [Link]
-
Bio-Rad. (n.d.). SDS-PAGE Analysis. Bio-Rad. [Link]
-
CellMosaic. (n.d.). Bioconjugate Analysis & Purification. CellMosaic. [Link]
-
Zhang, Y., et al. (2022). Photoactivatable Fluorogenic Azide-Alkyne Click Reaction: A Dual-Activation Fluorescent Probe. PubMed. [Link]
-
Agard, N. J., et al. (2004). A Cu-free variant of the click chemistry reaction for rapid and selective biomolecule labeling. PNAS. [Link]
-
Kahne, D., & Leimkuhler, C. (1998). (125I)iodoazidococaine, a photoaffinity label for the haloperidol-sensitive sigma receptor. PubMed. [Link]
-
Taylor & Francis. (n.d.). Fluorogenic “click” Reaction for Labeling and Detection of DNA in Proliferating Cells. Taylor & Francis. [Link]
-
Tanaka, K., et al. (2018). Development of a Simple Method for Protein Conjugation by Copper-Free Click Reaction and Its Application to Antibody-Free Western Blot Analysis. Bioconjugate Chemistry, ACS Publications. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
Wang, D., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. PMC, NIH. [Link]
-
Woscholski, R., & Sedgwick, G. (2013). Purification of a Membrane Protein with Conjugated Engineered Micelles. Bioconjugate Chemistry, ACS Publications. [Link]
-
Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. PNAS. [Link]
-
Biosynthesis. (2023). Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry. Biosynthesis. [Link]
-
NIH. (n.d.). Native SDS-PAGE: High Resolution Electrophoretic Separation of Proteins With Retention of Native Properties Including Bound Metal Ions. NIH. [Link]
-
ALZFORUM. (2026). With Age, Synaptic Protein Turnover Stalls, Choking Microglia. ALZFORUM. [Link]
-
ResearchGate. (n.d.). Photoactivatable Fluorogenic Azide‐Alkyne Click Reaction: A Dual‐Activation Fluorescent Probe. ResearchGate. [Link]
-
ACS Publications. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry, ACS Publications. [Link]
-
PubMed. (2011). Staudinger ligation as a method for bioconjugation. PubMed. [Link]
-
ACS Publications. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, ACS Publications. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
NIH. (n.d.). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. PMC, NIH. [Link]
-
Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. [Link]
-
Samara Journal of Science. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Samara Journal of Science. [Link]
Sources
- 1. Staudinger Ligation [sigmaaldrich.com]
- 2. Staudinger ligation as a method for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Genetically Encoded Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. 无铜点击化学 [sigmaaldrich.com]
- 10. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry [biosyn.com]
- 13. pubs.acs.org [pubs.acs.org]
- 15. cellmosaic.com [cellmosaic.com]
- 16. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transforming protein-polymer conjugate purification by tuning protein solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SDS-PAGE: A Cornerstone of Protein Analysis in Modern Biochemistry - MetwareBio [metwarebio.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 21. bio-rad.com [bio-rad.com]
- 22. bachem.com [bachem.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 25. researchgate.net [researchgate.net]
- 26. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
- 27. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 4-azidobutan-1-ol during storage
Welcome to the technical support center for 4-azidobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile bifunctional linker during storage and handling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.
I. Frequently Asked Questions (FAQs): The Chemistry of 4-Azidobutan-1-ol Stability
This section addresses the most common questions regarding the stability of 4-azidobutan-1-ol, grounding the answers in the fundamental chemistry of alkyl azides and primary alcohols.
Q1: What are the primary factors that can cause 4-azidobutan-1-ol to degrade?
A1: The degradation of 4-azidobutan-1-ol is primarily influenced by three factors: temperature, light, and chemical incompatibility. The azide functional group is energetically unstable and can decompose upon exposure to heat or UV radiation.[1] The primary alcohol group, while more stable, can be susceptible to oxidation.
Q2: How does temperature affect the stability of 4-azidobutan-1-ol?
A2: Elevated temperatures provide the activation energy needed to initiate the decomposition of the azide group. Thermal decomposition of alkyl azides typically proceeds through the loss of nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[2] This nitrene can then undergo various reactions, leading to impurities. To mitigate this, storage at low temperatures is crucial.
Q3: Is 4-azidobutan-1-ol sensitive to light?
A3: Yes, alkyl azides can undergo photolytic decomposition, even under mild laboratory light conditions.[3] UV radiation can also lead to the formation of a nitrene intermediate, similar to thermal decomposition, resulting in the formation of byproducts such as imines and aldehydes.[1][4] Therefore, it is imperative to store 4-azidobutan-1-ol in amber vials or otherwise protected from light.
Q4: What are the potential degradation products of 4-azidobutan-1-ol?
A4: Based on the known reactivity of alkyl azides and primary alcohols, the following degradation products are plausible:
-
From Azide Decomposition:
-
Imines: The intermediate nitrene can rearrange to form an imine.
-
Amines: The azide group can be reduced to a primary amine (4-aminobutan-1-ol), especially in the presence of reducing agents.
-
-
From Alcohol Oxidation:
Q5: What is the recommended storage temperature for 4-azidobutan-1-ol?
A5: For long-term storage, it is highly recommended to store 4-azidobutan-1-ol at -20°C .[2] This low temperature minimizes the rate of both thermal and potential autoinhibitory degradation pathways. For short-term use, storage at 2-8°C in a refrigerator is acceptable, but always with protection from light.
II. Troubleshooting Guide: Identifying and Resolving Degradation Issues
This section is designed to help you diagnose and address common problems encountered during the use of 4-azidobutan-1-ol that may be related to its degradation.
Problem 1: My reaction yield is lower than expected.
| Possible Cause | Diagnostic Step | Recommended Solution |
| Degradation of 4-azidobutan-1-ol stock | Analyze the purity of your 4-azidobutan-1-ol stock solution using an appropriate analytical method (see Section IV). Look for the appearance of new peaks that could correspond to degradation products. | If degradation is confirmed, use a fresh, properly stored vial of 4-azidobutan-1-ol. Ensure that the stock has been consistently stored at -20°C and protected from light. |
| Incompatibility with reaction conditions | Review your reaction setup. Are there any sources of high heat or UV light? Are you using any reagents that could be incompatible with azides (e.g., strong reducing agents not intended for azide reduction, heavy metal catalysts)? | Optimize reaction conditions to avoid excessive heat and light. If a reducing agent is present, ensure it is compatible with the azide group or that the azide is intended to be reduced. |
Problem 2: I see unexpected spots on my TLC or peaks in my LC-MS that I can't identify.
| Possible Cause | Diagnostic Step | Recommended Solution |
| Formation of degradation products | Compare the analytical data (TLC, LC-MS, GC-MS) of your reaction mixture with a fresh sample of 4-azidobutan-1-ol. Note any new spots or peaks. Consider the potential molecular weights of the degradation products mentioned in FAQ A4. | If degradation products are suspected, purify your product carefully to remove these impurities. For future experiments, re-evaluate your storage and handling procedures for 4-azidobutan-1-ol. |
| Contamination of starting material | Re-run the purity check on your starting material. | If the starting material is impure, consider purifying it before use or obtaining a new, high-purity batch. |
Problem 3: My NMR spectrum shows a decrease in the characteristic azide peak and the appearance of new signals.
| Possible Cause | Diagnostic Step | Recommended Solution |
| Decomposition of the azide group | In ¹H NMR, look for a decrease in the integration of the protons adjacent to the azide group and the appearance of new signals, potentially in the aldehyde or imine region. In ¹³C NMR, monitor the signal of the carbon attached to the azide. | This is a clear indication of degradation. Discard the degraded material and obtain a fresh stock. Implement stricter storage and handling protocols immediately. |
Visualizing Degradation: A Troubleshooting Workflow
The following diagram illustrates the potential degradation pathways of 4-azidobutan-1-ol and the logical flow for troubleshooting related issues.
Caption: Troubleshooting workflow for 4-azidobutan-1-ol degradation.
IV. Protocols for Purity Assessment and Stability Monitoring
To ensure the quality of your 4-azidobutan-1-ol, regular purity checks are recommended, especially for older stock or if degradation is suspected.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for quantifying the purity of 4-azidobutan-1-ol and detecting less volatile degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
4-azidobutan-1-ol sample
Procedure:
-
Sample Preparation: Prepare a stock solution of 4-azidobutan-1-ol in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is recommended.
-
Start with a high percentage of water (e.g., 95% A) to retain polar compounds.
-
Run a linear gradient to a high percentage of acetonitrile (e.g., 95% B) over 15-20 minutes to elute non-polar compounds.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: Monitor at 210 nm (for the azide chromophore) and a lower wavelength (e.g., 200 nm) to detect a broader range of potential impurities.
-
-
Data Analysis:
-
A pure sample of 4-azidobutan-1-ol should show a single major peak.
-
The appearance of additional peaks, especially those at different retention times, may indicate the presence of degradation products. The relative peak area can be used to estimate the percentage of impurity.
-
Protocol 2: Identification of Volatile Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly useful for identifying volatile degradation products like imines or aldehydes.
Materials:
-
GC-MS system
-
A suitable capillary column (e.g., a mid-polar phase like DB-5ms)
-
Helium (carrier gas)
-
4-azidobutan-1-ol sample
-
A suitable solvent (e.g., dichloromethane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of 4-azidobutan-1-ol (e.g., 100 µg/mL) in a volatile solvent like dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to ensure the elution of all components.
-
Carrier Gas Flow: Constant flow of helium (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 300).
-
-
Data Analysis:
-
The mass spectrum of the main peak should correspond to 4-azidobutan-1-ol.
-
Analyze the mass spectra of any additional peaks and compare them to libraries to identify potential degradation products.
-
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for identifying structural changes in the molecule.
Procedure:
-
Sample Preparation: Dissolve a small amount of 4-azidobutan-1-ol in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
¹H NMR: Look for changes in the chemical shifts and integration of the protons, particularly those alpha to the azide and alcohol functionalities. The appearance of new signals in the aldehyde (~9-10 ppm) or imine (~7-8 ppm) regions is indicative of degradation.
-
¹³C NMR: Monitor for the disappearance of the carbon signal attached to the azide and the appearance of new signals corresponding to carbonyl or imine carbons.
-
V. Recommended Storage and Handling Procedures
Adherence to these procedures is critical for maximizing the shelf-life and ensuring the quality of your 4-azidobutan-1-ol.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Long-term: -20°CShort-term: 2-8°C | Minimizes thermal decomposition of the azide group.[2] |
| Light Protection | Store in amber vials or wrap clear vials in aluminum foil. | Prevents photolytic degradation of the azide.[3][4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation of the primary alcohol. |
| Container | Use glass vials with PTFE-lined caps. | Avoids potential reactions with incompatible materials. |
| Handling | Use non-metallic spatulas. Avoid contact with heavy metals, strong acids, and strong bases. | Prevents the formation of shock-sensitive metal azides and acid-catalyzed decomposition. |
| Dispensing | Equilibrate the vial to room temperature before opening to prevent moisture condensation. | Water can potentially hydrolyze the azide or participate in side reactions. |
VI. Conclusion
While 4-azidobutan-1-ol is a valuable reagent, its inherent chemical functionalities require careful storage and handling to prevent degradation. By understanding the potential degradation pathways and implementing the recommended procedures and analytical checks outlined in this guide, you can ensure the integrity of your material and the reliability of your experimental results.
VII. References
-
Wikipedia. (n.d.). Organic azide. Retrieved January 27, 2026, from [Link]
-
Soto, J., et al. (n.d.). Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. RSC Publishing. Retrieved January 27, 2026, from a study on the thermal decomposition of isopropyl azide.
-
Le Vuong, M. D., et al. (2024). Monitoring the Degradation of Metal-Organic Framework Drug Nanocarriers by In-Situ NMR Spectroscopy. ResearchGate.
-
ResearchGate. (2025). Unexpected photolytic decomposition of alkyl azides under mild conditions. ResearchGate.
-
Al-Sbahein, A., et al. (2022). Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. PubMed Central.
-
Ashenhurst, J. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry.
-
ResearchGate. (n.d.). GC-MS analysis of alkanes, fatty alcohols and free fatty acids in... ResearchGate.
-
Chad's Prep. (2024, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis [Video]. YouTube.
-
Chemical Communications (RSC Publishing). (n.d.). Unexpected photolytic decomposition of alkyl azides under mild conditions. Royal Society of Chemistry.
-
Peraman, R., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing.
-
Chapyshev, S. V. (2025). (PDF) The thermal decomposition of azidopyridines. ResearchGate.
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Chemistry LibreTexts.
-
Organic Chemistry Portal. (n.d.). Alkyl azide synthesis by azidation, hydroazidation or substitution. Organic Chemistry Portal.
-
Clark, J. (n.d.). oxidation of alcohols. Chemguide.
-
Chromatography Forum. (2019, March 31). Alcohol Method Development by GC-MS. Chromatography Forum.
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
-
Ashenhurst, J. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry.
-
YouTube. (2018, November 14). Thermal decomposition sodium azide [Video]. YouTube.
-
Soman, R. S., Zahir, H., & Akhlaghi, F. (2005). Development and validation of an HPLC-UV method for determination of iohexol in human plasma. DigitalCommons@URI.
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Master Organic Chemistry.
-
ACS Publications. (2019, November 28). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development.
Sources
- 1. Organic azide - Wikipedia [en.wikipedia.org]
- 2. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected photolytic decomposition of alkyl azides under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Validation of 4-Azidobutan-1-ol Labeling
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the validation of chemical labeling is a critical checkpoint. This guide provides an in-depth technical comparison of 4-azidobutan-1-ol, a versatile azido-alkane linker, for labeling biomolecules, with a focus on its validation by mass spectrometry. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare this methodology with a classic alternative, N-Hydroxysuccinimide (NHS) ester-based labeling.
The Strategic Advantage of Bioorthogonal Chemistry
In the realm of chemical biology, the ability to selectively modify a biomolecule within a complex biological milieu is paramount. This has led to the development of bioorthogonal chemistries – reactions that proceed with high efficiency and specificity in the presence of a vast excess of other reactive functional groups found in biological systems. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime example of such a reaction.[1][2]
4-Azidobutan-1-ol is a bifunctional linker that leverages the power of click chemistry. It possesses two key functional groups:
-
An azido group (-N₃): This serves as the bioorthogonal handle for the CuAAC reaction, reacting specifically with a terminal alkyne.
-
A hydroxyl group (-OH): This provides a versatile point for initial conjugation to a biomolecule or for further derivatization.
The validation of successful labeling with 4-azidobutan-1-ol, and its subsequent conjugation via click chemistry, is unequivocally confirmed by mass spectrometry, which can precisely measure the mass change resulting from the modification.
The Workflow: From Labeling to Mass Spectrometric Validation
The overall workflow for utilizing 4-azidobutan-1-ol involves a two-step process: first, the attachment of the 4-azidobutan-1-ol to the target molecule (often through its hydroxyl group), and second, the click chemistry reaction with an alkyne-containing reporter molecule. This entire process is then validated by mass spectrometry.
Experimental Protocol: A Practical Guide to Peptide Labeling and Validation
This protocol details the labeling of an alkyne-containing peptide with an azide-functionalized tag (conceptually similar to using a pre-functionalized 4-azidobutan-1-ol) and its subsequent analysis by LC-MS/MS. This protocol is adapted from a method for identifying modified peptides in a complex cell lysate.[3]
Materials
-
Alkyne-modified peptide of interest
-
Azide-containing labeling reagent (e.g., Biotin-PEG4-Azide)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Solvents: DMSO, Acetonitrile (ACN), Water (LC-MS grade)
-
Formic Acid (FA)
-
Reagents for protein digestion (if starting with a protein): Trypsin, Dithiothreitol (DTT), Iodoacetamide (IAA)
-
C18 desalting column/tips
Step-by-Step Methodology
1. Preparation of Reagent Stocks:
-
Azide-Tag Stock (2.5 mM): Dissolve the azide-containing reagent (e.g., Biotin-PEG4-Azide) in DMSO.
-
TBTA Stock (1.7 mM): Dissolve TBTA in a 1:4 mixture of DMSO and tert-butanol.
-
CuSO₄ Stock (100 mM): Dissolve Copper(II) sulfate in water.
-
TCEP Stock (100 mM): Dissolve TCEP in water. Prepare this solution fresh.
2. Click Chemistry Reaction (CuAAC):
-
In a microcentrifuge tube, combine the alkyne-modified peptide (e.g., 1 mg in a suitable buffer like 50 mM ammonium bicarbonate).
-
Prepare the "click cocktail" by mixing the stock solutions. For a 1 mL reaction volume, the final concentrations should be approximately:
-
Azide-tag: 25 µM
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
TCEP: 1 mM[1]
-
-
Add the click cocktail to the peptide solution.
-
Incubate the reaction at room temperature for 1 hour with gentle agitation.[1]
3. Sample Cleanup for Mass Spectrometry:
-
After the reaction, it is crucial to remove excess reagents, especially the copper catalyst, which can interfere with mass spectrometry analysis.
-
Protein Precipitation (for complex samples): If working with a cell lysate, precipitate the proteins using cold acetone overnight at -20°C. Centrifuge to pellet the protein, wash with cold methanol, and then re-dissolve in a buffer suitable for digestion.[1]
-
Desalting (for purified peptides): For cleaner samples, use a C18 desalting tip or column to remove salts and excess reagents. Elute the labeled peptide in a solution of 50-80% acetonitrile with 0.1% formic acid.
-
Lyophilize the cleaned sample to dryness.
4. Sample Preparation for LC-MS/MS:
-
Resuspend the dried, labeled peptide in a solution of 2% acetonitrile and 0.1% formic acid in water.
-
The sample is now ready for injection into the LC-MS/MS system.
5. Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution mass spectrometer such as an Orbitrap is ideal.[3]
-
LC Separation: Use a C18 column with a gradient of increasing acetonitrile (containing 0.1% formic acid) to separate the labeled peptide from any remaining unlabeled peptide or side products.
-
MS1 Settings:
-
Mass Range: 300-2000 m/z
-
Resolution: 60,000 or higher
-
-
MS2 Settings (Data-Dependent Acquisition):
-
Select the most intense precursor ions from the MS1 scan for fragmentation (e.g., by HCD).
-
Resolution: 15,000 or higher
-
Isolation Window: 1.4 m/z[3]
-
Validation by Mass Data Analysis
The primary validation of the labeling is the observation of the expected mass shift in the MS1 spectrum. The mass of the azide-containing reagent will be added to the mass of the alkyne-containing peptide.
For example, the reaction of an alkyne-peptide with Biotin-PEG4-Azide (Molecular Weight ≈ 447.5 Da) will result in a mass increase of 447.5 Da for the labeled peptide. High-resolution mass spectrometry allows for the confident identification of this mass shift.
| Reagent | Molecular Formula | Monoisotopic Mass (Da) | Expected Mass Shift (Da) |
| 4-Azidobutan-1-ol | C₄H₉N₃O | 115.0746 | 115.0746 |
| Alkyne-Peptide | Varies | X | X |
| Product | Varies | X + 115.0746 | +115.0746 |
Table 1: Expected mass shift upon reaction of an alkyne-peptide with 4-azidobutan-1-ol.
Comparative Analysis: 4-Azidobutan-1-ol (via Click Chemistry) vs. NHS Ester Labeling
A common alternative to click chemistry for labeling biomolecules is the use of N-Hydroxysuccinimide (NHS) esters, which react with primary amines (the N-terminus and lysine side chains) to form stable amide bonds.[4][5]
Sources
A Senior Application Scientist's Guide to the Cross-Reactivity of 4-Azidobutan-1-ol in Bioconjugation
For researchers, scientists, and drug development professionals, the precision of molecular tools is paramount. Bifunctional linkers, such as 4-azidobutan-1-ol, are foundational to techniques like chemical proteomics, drug target identification, and the synthesis of antibody-drug conjugates (ADCs)[1]. Their utility hinges on the bioorthogonality of their reactive groups—the ability to react selectively with a target of interest without engaging in off-target interactions. This guide provides an in-depth comparison of 4-azidobutan-1-ol with common alternatives, supported by an understanding of the underlying chemical principles and proposed experimental frameworks for evaluating cross-reactivity.
Understanding 4-Azidobutan-1-ol: A Structural and Reactivity Perspective
4-Azidobutan-1-ol is a hetero-bifunctional linker featuring a terminal azide group and a primary hydroxyl group, separated by a four-carbon aliphatic chain[2][3].
-
The Azide Moiety : This functional group is the cornerstone of its utility in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is prized for its high yield, specificity, and biocompatibility under controlled conditions[4][5][6]. The azide group is relatively stable in biological milieu, being largely unreactive towards the plethora of nucleophiles found in the cellular environment.
-
The Hydroxyl Moiety : The primary alcohol offers a versatile handle for downstream functionalization. It can be oxidized to an aldehyde or carboxylic acid, or activated for conjugation to other molecules. Within a biological system, it is generally considered to be of low reactivity, though the potential for enzymatic modification should not be entirely dismissed.
The lipophilic butyl chain contributes to the molecule's overall moderate polarity.
Potential Cross-Reactivity Pathways
While the azide group is lauded for its bioorthogonality, it is not completely inert. Understanding its potential for off-target reactions is critical for interpreting experimental results.
-
Reduction of the Azide : The most well-documented off-target reaction of organic azides in a cellular context is their reduction to the corresponding amine. This can be mediated by endogenous reducing agents such as thiols (e.g., glutathione). This conversion not only prevents the desired click reaction but also introduces a primary amine, which could engage in its own set of unintended reactions.
-
Reaction with Electrophiles : While less common, azides can react with potent electrophiles. However, such reactive species are rare in a biological setting.
-
Light-Induced Reactivity : Some azide-containing molecules, particularly aryl azides, can be photoactivated to form highly reactive nitrenes, a property exploited in photoaffinity labeling[7]. While aliphatic azides like the one in 4-azidobutan-1-ol are significantly more stable, high-energy light sources could potentially induce reactivity.
-
Enzymatic Modification of the Hydroxyl Group : The primary alcohol could theoretically be a substrate for cellular enzymes like kinases or glycosyltransferases, leading to phosphorylation or glycosylation. This would alter the linker's physicochemical properties and could prevent its intended downstream use.
Comparative Analysis with Alternative Linkers
The choice of a bifunctional linker should be tailored to the specific application. Here, we compare 4-azidobutan-1-ol to several common alternatives.
| Feature | 4-Azidobutan-1-ol | 3-Azido-1-propanol | Azide-PEG3-amine | 4-Azidophenyl glyoxal (APG) | Dibenzocyclooctyne (DBCO)-amine |
| Structure | N₃-(CH₂)₄-OH | N₃-(CH₂)₃-OH | N₃-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-NH₂ | N₃-C₆H₄-CO-CHO | DBCO-(CH₂)₂-NH₂ |
| Click Chemistry Type | CuAAC | CuAAC | CuAAC | CuAAC | Strain-Promoted (SPAAC) |
| Complementary Group | Terminal Alkyne | Terminal Alkyne | Terminal Alkyne | Terminal Alkyne | Azide |
| Key Advantages | Simple, commercially available, defined length. | Shorter linker arm may reduce steric hindrance. | Increased hydrophilicity, amine for orthogonal conjugation. | Arginine-selective bioconjugation via the glyoxal group[8]. | Copper-free, highly biocompatible[5][9]. |
| Potential for Cross-Reactivity | Azide reduction, potential enzymatic modification of the alcohol. | Similar to 4-azidobutan-1-ol, with a slightly different spatial presentation. | Azide reduction. The PEG chain is generally considered inert. | In addition to azide reduction, the glyoxal is reactive towards guanidinium groups. | Low, as the strained alkyne is specifically designed for reactivity with azides. |
| Biocompatibility | Good, but requires cytotoxic copper catalyst for click reaction[6]. | Good, but requires copper catalyst. | Good, but requires copper catalyst. | Good, but requires copper catalyst. | Excellent, as no copper is needed. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of 4-azidobutan-1-ol or its alternatives, a series of well-designed experiments are necessary.
Proteome-Wide Off-Target Labeling Analysis
This experiment aims to identify proteins that are non-specifically modified by the linker.
Workflow:
-
Cell Treatment : Incubate cells with the azide-containing linker (e.g., 4-azidobutan-1-ol) and a negative control (e.g., butan-1-ol).
-
Lysis and Click Reaction : Lyse the cells and perform a click reaction with an alkyne-biotin tag.
-
Enrichment : Use streptavidin beads to enrich for biotinylated proteins.
-
On-Bead Digestion : Digest the enriched proteins with trypsin.
-
LC-MS/MS Analysis : Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify the modified proteins.
-
Data Analysis : Compare the protein profiles from the azide-treated and control samples. Proteins enriched in the azide-treated sample are potential off-target interactions.
Caption: Workflow for proteomic identification of off-target protein modifications.
Competitive Labeling Assay
This experiment assesses the efficiency of the click reaction in the presence of cellular components.
Workflow:
-
Prepare Lysate : Prepare a cell lysate.
-
Spike-in : Add a known alkyne-containing protein to the lysate.
-
Competitive Reaction : Add 4-azidobutan-1-ol and an alkyne-fluorophore simultaneously.
-
Analysis : Analyze the fluorescence signal from the spiked-in protein. A reduced signal compared to a buffer control indicates competition from endogenous molecules or reduction of the azide.
Cellular Imaging for Non-Specific Localization
This method visualizes the localization of the probe within the cell.
Workflow:
-
Cell Treatment : Treat cells with 4-azidobutan-1-ol.
-
Fixation and Permeabilization : Fix and permeabilize the cells.
-
Click Reaction : Perform a click reaction with an alkyne-fluorophore.
-
Microscopy : Image the cells using fluorescence microscopy.
-
Analysis : Observe the localization of the fluorescence signal. Diffuse, non-specific staining may indicate cross-reactivity.
Caption: Imaging workflow to assess non-specific cellular localization of azide probes.
Conclusion and Recommendations
4-Azidobutan-1-ol is a valuable tool in the chemical biologist's arsenal, offering a straightforward linker for CuAAC-mediated bioconjugation. Its primary potential for cross-reactivity stems from the in vivo reduction of the azide group.
Recommendations for Researchers:
-
Consider Copper-Free Alternatives : For live-cell imaging or when copper toxicity is a concern, strain-promoted click chemistry with DBCO-containing reagents is a superior choice[5][9].
-
Include Appropriate Controls : In any experiment involving bioorthogonal chemistry, it is crucial to include negative controls, such as a linker lacking the azide group, to identify off-target effects.
-
Optimize Reaction Conditions : When using CuAAC, titrate the copper concentration and use ligands that stabilize the Cu(I) oxidation state to minimize cell toxicity and side reactions.
-
Validate Findings : Putative interactions identified using these linkers should be validated using orthogonal methods, such as co-immunoprecipitation or direct biochemical assays.
By carefully selecting the appropriate linker and employing rigorous experimental design, researchers can harness the power of click chemistry while minimizing the risk of misleading results due to cross-reactivity.
References
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Li, J., & Chen, P. R. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35780. [Link]
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ResearchGate. (2018). Best solvent for azide alkyne cycloaddition?. [Link]
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Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Accounts of Chemical Research, 44(9), 666-676. [Link]
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Kasprzyk, R., et al. (2021). Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Organic & Biomolecular Chemistry, 19(1), 84-89. [Link]
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Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(24), 5852-5856. [Link]
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Single Use Support. (2023). Bioconjugates: Examples & Applications. [Link]
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Preserving Function: A Researcher's Guide to Validating Protein Bioactivity After 4-Azidobutan-1-ol Labeling
In the dynamic fields of proteomics, drug discovery, and molecular biology, the ability to accurately track and identify proteins is paramount. Chemical labeling is a cornerstone of this endeavor, with a variety of reagents available to conjugate proteins with reporter molecules such as fluorophores or biotin. Among these, 4-azidobutan-1-ol has emerged as a valuable tool, offering a bioorthogonal handle for subsequent modification via click chemistry. However, the introduction of any exogenous molecule, no matter how small, carries the potential to alter the delicate three-dimensional structure of a protein and, consequently, its biological activity.
This guide provides a comprehensive framework for researchers to validate the biological activity of proteins after labeling with 4-azidobutan-1-ol. We will objectively compare this labeling strategy with a traditional, non-specific method—N-hydroxysuccinimide (NHS) ester labeling—and provide detailed, field-proven protocols for a suite of validation assays. Our focus is not just on the "how," but the critical "why" behind each experimental choice, empowering you to generate robust and reliable data.
The Critical Question: Does the Label Interfere with Function?
The covalent attachment of any chemical moiety to a protein can have significant consequences.[1][2] Labeling of therapeutic antibodies, for instance, is a routine practice to study their pharmacokinetic properties, but it is critical to ensure the label does not unfavorably affect the antibody's charge, hydrophobicity, or receptor affinity.[1] The ideal labeled protein should not deviate significantly from the physiological properties of the original molecule.[1]
The choice of labeling chemistry is a crucial first step in minimizing potential interference. This guide will compare two distinct approaches:
-
Site-Specific vs. Non-Specific Labeling: 4-azidobutan-1-ol, when used in conjunction with metabolic incorporation of azide-containing unnatural amino acids, allows for site-specific labeling.[3] This contrasts sharply with traditional methods like NHS-ester labeling, which non-specifically targets primary amines (lysine residues and the N-terminus), often resulting in a heterogeneous mixture of labeled proteins with varying degrees of modification.[2][4][5] An average human protein of 500 amino acids could have around 28 lysine residues, all potential sites for NHS-ester conjugation.[5]
-
Bioorthogonal Chemistry: The azide group introduced by 4-azidobutan-1-ol is bioorthogonal, meaning it is chemically inert within biological systems and does not participate in side reactions.[6][7] This allows for highly specific subsequent "click" reactions with an alkyne-containing reporter molecule.[6][7][8]
This guide will now delve into the practical aspects of validating protein bioactivity, providing a roadmap for rigorous experimental design.
A Comparative Look at Labeling Chemistries
To understand the importance of validation, let's compare the properties of 4-azidobutan-1-ol (via click chemistry) and NHS-ester labeling:
| Feature | 4-Azidobutan-1-ol (via Click Chemistry) | NHS-Ester Labeling |
| Target Residues | Site-specific (e.g., incorporated unnatural amino acids) or targeted to specific functional groups depending on the linker. | Primary amines (Lysine residues and N-terminus).[4][5][9] |
| Specificity | High, due to bioorthogonal nature of the azide-alkyne reaction.[6][7] | Low, leading to heterogeneous labeling.[2][4] |
| Potential for Functional Disruption | Lower, as labeling can be directed away from active sites. | Higher, as lysine residues are often located in functionally important regions.[2] |
| Reaction Conditions | Mild, aqueous conditions.[6] | Requires specific pH range (typically 7-9) for efficient reaction.[5] |
| Stoichiometry Control | More precise control over the degree of labeling. | Difficult to control, often resulting in a distribution of labeled species.[2] |
This comparison underscores the theoretical advantages of a more targeted approach like that enabled by 4-azidobutan-1-ol. However, theoretical benefits must be empirically validated.
The Validation Workflow: A Multi-Pronged Approach
A single assay is rarely sufficient to confirm the preservation of biological activity. A robust validation workflow should interrogate multiple aspects of protein function.
Caption: A comprehensive workflow for validating the biological activity of labeled proteins.
Experimental Protocols for Robust Validation
Here, we provide detailed, step-by-step methodologies for key validation experiments.
Protein Labeling with 4-Azidobutan-1-ol via Click Chemistry
This protocol assumes the protein of interest has been metabolically labeled with an azide-containing amino acid, such as L-azidohomoalanine (AHA).[10]
Materials:
-
AHA-labeled protein (1-2 mg/mL in a suitable buffer, e.g., PBS)[8]
-
Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Desalting column
Procedure:
-
Prepare the Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the AHA-labeled protein with the alkyne-functionalized reporter molecule.
-
Prepare the Catalyst Solution: In a separate tube, prepare a fresh solution of CuSO₄ and the copper-chelating ligand.
-
Initiate the Reaction: Add the reducing agent to the catalyst solution to reduce Cu(II) to the active Cu(I) state. Immediately add this catalyst solution to the protein/alkyne mixture.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect from light if using a fluorescent reporter.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column.
-
Quantification: Determine the concentration of the labeled protein using a suitable method, such as a BCA assay.[11]
Validation of Binding Affinity using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[12][13][14]
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Unlabeled protein (ligand)
-
Labeled protein (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Activation reagents (EDC/NHS)
-
Deactivation reagent (ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the unlabeled protein (ligand) over the activated surface to allow for covalent coupling.
-
Inject ethanolamine to deactivate any remaining active esters.
-
-
Analyte Binding:
-
Inject a series of concentrations of the labeled protein (analyte) over the immobilized ligand surface.
-
Monitor the change in response units (RU) in real-time to observe association and dissociation.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).
-
Compare the Kₐ values of the labeled protein to the unlabeled protein. A significant change may indicate altered binding affinity.
-
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Assessment of Enzymatic Activity
For enzymes, it is crucial to determine if the labeling process has affected their catalytic function.[15]
Materials:
-
Labeled enzyme
-
Unlabeled enzyme (positive control)
-
Substrate for the enzyme
-
Assay buffer
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Assay Setup: Prepare a reaction mixture containing the assay buffer and the substrate at various concentrations.
-
Initiate Reaction: Add a known amount of either the labeled or unlabeled enzyme to the reaction mixture to start the reaction.
-
Monitor Reaction Progress: Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., change in absorbance or fluorescence).[16]
-
Data Analysis:
-
Determine the initial reaction velocities (V₀) at each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).
-
Compare the Kₘ and Vₘₐₓ values of the labeled enzyme to the unlabeled enzyme. Significant differences would indicate an impact on enzyme kinetics.[16]
-
Cell-Based Functional Assays
For proteins that function within a cellular context (e.g., receptor ligands, antibodies), cell-based assays provide a more physiologically relevant assessment of their activity.[17][18]
Materials:
-
Cells expressing the target receptor or antigen
-
Labeled protein
-
Unlabeled protein (for competition)
-
Cell culture medium and supplements
-
Flow cytometer or plate reader
Procedure (Example: Receptor Binding Assay):
-
Cell Preparation: Culture and harvest the target cells.
-
Binding Reaction: Incubate the cells with increasing concentrations of the labeled protein. For competition assays, co-incubate with a fixed concentration of labeled protein and increasing concentrations of unlabeled protein.
-
Washing: Wash the cells to remove unbound protein.
-
Detection: Analyze the cells by flow cytometry to measure the fluorescence intensity of the cell-bound labeled protein.
-
Data Analysis:
-
For direct binding, plot the mean fluorescence intensity against the concentration of the labeled protein to determine the binding affinity (Kₐ).
-
For competition assays, plot the fluorescence intensity against the concentration of the unlabeled competitor to determine the IC₅₀ value.
-
Compare the results obtained with the labeled protein to those with the unlabeled protein to assess any changes in binding characteristics.
-
Interpreting the Data: A Holistic View
The goal of this multi-faceted approach is to build a comprehensive picture of the labeled protein's functionality.
| Assay | Key Parameters | Interpretation of Results |
| Surface Plasmon Resonance (SPR) | Kₐ (Equilibrium Dissociation Constant) | A significant change in Kₐ for the labeled protein compared to the unlabeled protein suggests an alteration in binding affinity. |
| Enzyme Kinetics | Kₘ (Michaelis Constant), Vₘₐₓ (Maximum Velocity) | Changes in Kₘ can indicate altered substrate binding, while changes in Vₘₐₓ suggest an effect on the catalytic rate. |
| Cell-Based Functional Assays | EC₅₀/IC₅₀, Bₘₐₓ | Alterations in these parameters point to a change in the protein's ability to elicit a biological response in a cellular environment. |
Conclusion: Ensuring the Integrity of Your Research
References
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Functional in vitro assessment of modified antibodies: Impact of label on protein properties. (2021). PLOS ONE, 16(9), e0257342. [Link]
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Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100533. [Link]
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Proteomics. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
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Zhang, M., et al. (2017). Quantitative Analysis of Newly Synthesized Proteins. Journal of Visualized Experiments, (125), 55802. [Link]
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- Cole, P. A., et al. (2019). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. ACS Chemical Biology, 14(3), 429-436.
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Yamaguchi, S. (2015). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology, 6, 196. [Link]
- The Biochemist. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 42-46.
- Parker, C. G., & Pratt, M. R. (2020). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 25(19), 4557.
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BMG LABTECH. (2022). Protein Assays. Retrieved January 27, 2026, from [Link]
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Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved January 27, 2026, from [Link]
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Creative Biolabs. (n.d.). Cell based Binding Assay. Retrieved January 27, 2026, from [Link]
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Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved January 27, 2026, from [Link]
- Cole, P. A., et al. (2019). Site-Specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Request PDF.
- Zhang, M., et al. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics, 14(8), 671-681.
- Li, J., et al. (2019). Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. Methods in Molecular Biology, 2011, 147-160.
- Guldner, I. H., et al. (2026). With Age, Synaptic Protein Turnover Stalls, Choking Microglia. ALZFORUM.
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Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved January 27, 2026, from [Link]
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Gifford Bioscience. (n.d.). Functional Assays. Retrieved January 27, 2026, from [Link]
- Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual.
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved January 27, 2026, from [Link]
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Sartorius. (n.d.). Cell-Based Assays. Retrieved January 27, 2026, from [Link]
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Enzyme kinetics. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
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Sandiego. (n.d.). Biochem Lab Enzyme Kinetics Instructions F21. Retrieved January 27, 2026, from [Link]
- McFarland, B. J. (2018). Measuring Novel Protein-Protein Binding with Surface Plasmon Resonance in the Physical Chemistry Lab. In Engaging Students in Physical Chemistry. American Chemical Society.
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A Comparative Guide to Ligand Efficiency in Copper-Catalyzed Cross-Coupling Reactions
<Senior Application Scientist
Introduction: The Pivotal Role of Ligands in Modern Copper Catalysis
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have been fundamental transformations in organic synthesis for over a century.[1][2] Their appeal lies in the use of an inexpensive and earth-abundant metal, a significant advantage over palladium-based systems.[3][4] However, traditional Ullmann conditions were notoriously harsh, often requiring stoichiometric amounts of copper and high reaction temperatures, which limited their scope and functional group tolerance.
The modern era of copper catalysis has been defined by the strategic implementation of ligands.[5] A suitable ligand coordinates to the copper center, profoundly influencing its catalytic activity and stability. The primary roles of a ligand are to:
-
Increase Solubility: Solubilize the copper salt in organic solvents, creating a homogeneous and more reactive catalytic system.[3]
-
Modulate Redox Potential: Stabilize the desired copper oxidation state (typically Cu(I)) and facilitate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.
-
Prevent Catalyst Deactivation: Inhibit the aggregation of copper species into inactive clusters.[3]
-
Accelerate Catalysis: Enable reactions to proceed under much milder conditions, often at temperatures below 100°C, thereby broadening the substrate scope.[3]
This guide provides an in-depth comparison of the efficiency of several major classes of ligands for the copper-catalyzed N-arylation of imidazoles, a crucial reaction for the synthesis of pharmaceuticals and functional materials. We will examine experimental data, discuss the mechanistic rationale for observed performance differences, and provide a validated experimental protocol.
The Catalytic Cycle: A Mechanistic Framework
Understanding the general mechanism of a copper-catalyzed C-N cross-coupling reaction is essential to appreciate the ligand's role. While the precise mechanism can be complex and substrate-dependent, a widely accepted catalytic cycle involves Cu(I) and Cu(III) intermediates.
Caption: Generalized catalytic cycle for Cu-catalyzed C-N cross-coupling.
The ligand (L) plays a crucial role throughout this cycle. It stabilizes the active Cu(I) species, facilitates the challenging oxidative addition of the aryl halide to the copper center, and promotes the final reductive elimination step that forms the desired C-N bond and regenerates the catalyst.
Comparative Analysis of Ligands for C-N Coupling
The N-arylation of imidazoles with aryl halides serves as an excellent model reaction to compare ligand efficiency. Key performance metrics include reaction yield, time, temperature, and catalyst loading. We will compare four major classes of ligands: simple diamines, phenanthrolines, amino acids, and N-heterocyclic carbenes (NHCs).
Phenanthroline-Based Ligands
1,10-Phenanthroline and its derivatives are among the most effective and widely used ligands in copper catalysis.[6][7] Their rigid, bidentate N,N-donor structure allows for strong chelation to the copper center, forming a stable and highly active catalyst.[7]
Experimental Data: Studies have shown that substituting the phenanthroline backbone with electron-donating groups, such as methoxy groups, can enhance catalytic activity. For the N-arylation of imidazole with iodobenzene, 4,7-dimethoxy-1,10-phenanthroline was found to be a superior ligand, enabling the reaction to proceed with catalyst loadings as low as 0.05% Cu.[8] This high efficiency translates to turnover numbers (TONs) as high as 2000, a remarkable achievement for a C-N bond formation reaction.[8]
A direct comparison highlights the superiority of substituted phenanthrolines over other ligand types for this specific transformation.[9]
| Entry | Ligand | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Source |
| 1 | 1,10-Phenanthroline | CuI (5 mol%) | 100 | 18 | ~90 | [1] |
| 2 | 4,7-Dimethoxy-1,10-phenanthroline | Cu₂O (0.05% Cu) | 110 | 48 | >95 | [8] |
| 3 | L-Proline | CuI (5 mol%) | 110 | 24 | ~85 | [1] |
| 4 | No Ligand | CuI (10 mol%) | 130 | 36 | ~70 | [1] |
Causality and Mechanistic Insight: The strong σ-donating ability of the methoxy groups in 4,7-dimethoxy-1,10-phenanthroline increases the electron density at the copper center. This electronic enrichment is believed to facilitate the oxidative addition step—often the rate-limiting step in the catalytic cycle—by making the copper center more nucleophilic. The rigid phenanthroline scaffold also prevents ligand dissociation and catalyst decomposition at high temperatures.
Amino Acid Ligands: The L-Proline Advantage
The discovery by Ma and coworkers that L-proline can act as a highly effective and inexpensive ligand revolutionized the field of Ullmann couplings.[6] L-proline and its derivatives, like 4-hydroxy-L-proline, are particularly effective for the coupling of aryl bromides.[6][10]
Causality and Mechanistic Insight: L-proline is thought to act as a bifunctional ligand. The carboxylate group deprotonates the nucleophile (e.g., imidazole) while the secondary amine chelates to the copper center. This dual activation mode brings the reactants into close proximity within the copper coordination sphere, accelerating the coupling reaction. This mechanism allows reactions to proceed under milder conditions than many other systems.[6] While highly effective, for certain substrates like imidazoles, optimized phenanthroline systems can still offer higher yields and shorter reaction times.[1]
N-Heterocyclic Carbenes (NHCs)
NHCs are a powerful class of ligands known for their strong σ-donating properties, which form very stable bonds with transition metals.[11][12] In copper catalysis, NHC-Cu complexes have proven to be highly versatile catalysts for a wide range of transformations, including click chemistry and cross-coupling reactions.[11][13][14]
Causality and Mechanistic Insight: The exceptional stability of the Cu-NHC bond often results in highly robust catalysts that resist decomposition.[11][12] This stability is a key advantage. Some studies suggest that in certain reactions, the NHC may also function as a base to deprotonate a substrate, as seen in some click reactions.[14] Recently, multiligand systems combining an NHC with a phenanthroline ligand have shown remarkable efficiency in Hiyama couplings.[15] This synergistic effect, where the NHC-copper complex promotes transmetallation and the phenanthroline-copper complex facilitates C-C bond formation, opens new avenues for catalyst design.[15]
Experimental Protocol: N-Arylation of Imidazole
This protocol is adapted from a validated procedure for the efficient N-arylation of imidazole using a phenanthroline-based ligand system.[1] It is designed to be a reliable starting point for researchers.
Workflow Diagram
Caption: A flowchart illustrating the key steps of the copper-catalyzed N-arylation experiment.[1]
Step-by-Step Methodology
Reagents and Equipment:
-
Imidazole (1.2 mmol)
-
Aryl Halide (e.g., 4-Bromo-3-(trifluoromethyl)aniline) (1.0 mmol)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk flask with magnetic stir bar, condenser, and nitrogen/argon line
-
Standard glassware for workup and chromatography
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole, the aryl halide, copper(I) iodide, and 1,10-phenanthroline.[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the cesium carbonate, followed by the anhydrous 1,4-dioxane via syringe.[1]
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18-24 hours.[1] Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove insoluble inorganic salts.[1]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-arylated imidazole.[1]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Conclusion and Future Outlook
The choice of ligand is paramount to the success of a copper-catalyzed cross-coupling reaction. While simple diamines and amino acids like L-proline offer cost-effective and robust solutions for many applications, phenanthroline-based ligands demonstrate superior efficiency in demanding transformations, such as the N-arylation of imidazoles, allowing for lower catalyst loadings and milder conditions. The continued development of new ligand architectures, including advanced N-heterocyclic carbenes and multi-ligand systems, promises to further expand the capabilities of copper catalysis.[15][16] By understanding the mechanistic roles of these ligands, researchers can make more informed decisions, accelerating the discovery and development of novel molecules in the pharmaceutical and materials science industries.
References
-
H. Chen, D. Wang, X. Wang, W. Huang, Q. Cai, K. Ding. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis. [Link]
-
J. Zhou, Z. Zhang, Y. Cao, W. Xie. (2025). Multiligand-enabled, copper-catalyzed Hiyama coupling of arylsilanes with unactivated secondary alkyl halides: reaction development and mechanistic insights. RSC Publishing. [Link]
-
V. Kederiene, et al. (2021). Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. Molecules. [Link]
-
S. L. MacNeil, et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]
-
S. M. Wong, et al. (2025). Development of New Indole-Based N-Heterocyclic Carbene Copper Complexes and Their Applications in Catalysis. The Journal of Organic Chemistry. [Link]
-
F. Monnier, M. Taillefer. (2013). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews. [Link]
-
S. P. Nolan, et al. (2018). Mechanistic Study in Click Reactions by Using (N-Heterocyclic carbene)Copper(I) Complexes: Anionic Effects. Organometallics. [Link]
-
Y. Ma, et al. (2009). CuI/4-Hydro-l-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia. The Journal of Organic Chemistry. [Link]
-
M. B. G. R. Tomás, et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]
-
G. A. Grasa, et al. (2007). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. [Link]
-
H. V. Huynh. (2011). Copper N-heterocyclic carbene complexes in catalysis. Dalton Transactions. [Link]
-
A. Tatibouët, et al. (2021). Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. ResearchGate. [Link]
-
Unknown Author. (2025). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
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- 15. Multiligand-enabled, copper-catalyzed Hiyama coupling of arylsilanes with unactivated secondary alkyl halides: reaction development and mechanistic in ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07441F [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Azidobutan-1-ol
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety. The handling and disposal of energetic compounds like 4-azidobutan-1-ol demand meticulous planning and a deep understanding of their chemical nature. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-azidobutan-1-ol, grounded in established chemical principles to ensure the safety of laboratory personnel and the environment.
Hazard Assessment: Understanding the Risks of 4-Azidobutan-1-ol
4-Azidobutan-1-ol is an organic azide, a class of compounds recognized as potentially explosive.[1] The primary hazard stems from the azide functional group (-N₃), which is energetically unstable and can decompose violently, releasing nitrogen gas.
Key Hazards:
-
Explosive Decomposition: Organic azides can be sensitive to heat, shock, friction, and light, leading to rapid and explosive decomposition.[2][3]
-
Formation of Hydrazoic Acid: Contact with strong acids can produce hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[2][3]
-
Formation of Heavy Metal Azides: Contact with heavy metals (e.g., lead, copper, mercury) or their salts can form highly sensitive and explosive metal azide salts. This is a critical consideration for disposal, as pouring azide solutions down drains with lead or copper pipes can lead to the accumulation of explosive compounds.[2][4]
Stability Assessment: The stability of organic azides is often evaluated by the ratio of carbon atoms to nitrogen atoms (C/N ratio).[3] For 4-azidobutan-1-ol (C₄H₉N₃O), the C/N ratio is 4/3 (approximately 1.33). Azides with a C/N ratio between 1 and 3 should be handled with caution, stored at reduced temperatures, and used or quenched promptly.[2][3]
| Property | Value | Source |
| Molecular Formula | C₄H₉N₃O | [5] |
| Molecular Weight | 115.13 g/mol | [5] |
| Appearance | Light Yellow Oil | [6][7] |
| Boiling Point | 76-78 °C @ 10 Torr | [6][7] |
| Storage | -20°C Freezer | [6][7] |
The Cardinal Rule: Never Dispose of Active Azides
Direct disposal of 4-azidobutan-1-ol into a standard waste stream is a severe safety violation. The core principle of safe disposal is the chemical deactivation (quenching) of the azide group, converting it into a stable, non-energetic species before it is treated as waste.[3] This guide details the Staudinger reduction, a widely accepted and mild method for this purpose.[8][9]
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to be conducted in a controlled laboratory environment. Adherence to each step is critical for ensuring a safe outcome.
Phase 1: Pre-Disposal Safety and Preparation
-
Risk Assessment: Before beginning, conduct a thorough risk assessment. This procedure should only be performed by personnel trained in handling reactive chemicals.
-
Engineering Controls: All steps must be performed inside a certified chemical fume hood.[4][10] The use of a blast shield is mandatory.[4][10] Ensure the work area is clear of unnecessary equipment and chemicals.
-
Personal Protective Equipment (PPE): A complete PPE ensemble is required:
-
Avoid Incompatibles: Ensure the work area is free of strong acids, heavy metals, and halogenated solvents. Using halogenated solvents like dichloromethane with azides can form extremely unstable polyazidomethanes.[3]
Phase 2: Chemical Deactivation via Staudinger Reduction
The Staudinger reaction reduces the organic azide to an amine using a phosphine, typically triphenylphosphine (PPh₃). The reaction is mild and produces nitrogen gas and a stable phosphine imine (iminophosphorane), which is then hydrolyzed to the corresponding amine and triphenylphosphine oxide.[8][9][12]
Required Materials:
-
4-Azidobutan-1-ol waste solution
-
Triphenylphosphine (PPh₃)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Addition funnel (optional, but recommended for larger quantities)
Protocol:
-
Calculate Molar Quantities: Determine the molar amount of 4-azidobutan-1-ol in your waste. Use a slight excess of triphenylphosphine (1.1 to 1.5 molar equivalents) to ensure complete reaction.
-
Prepare the Phosphine Solution: In the round-bottom flask, dissolve the calculated amount of triphenylphosphine in a suitable anhydrous solvent.
-
Cool the Reaction: Place the flask in an ice bath and begin stirring. This helps to dissipate any heat generated during the reaction.
-
Slow Addition of Azide: Slowly add the 4-azidobutan-1-ol solution to the stirred phosphine solution dropwise.
-
Causality: The slow addition is crucial to control the rate of nitrogen gas evolution. A rapid addition could cause excessive foaming and pressure buildup.[13]
-
-
Reaction Monitoring: You will observe bubbling as nitrogen gas is evolved. This is a visual confirmation that the reaction is proceeding.
-
Ensure Complete Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a minimum of 2 hours (overnight is recommended for complete certainty).
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. guidechem.com [guidechem.com]
- 6. 4-AZIDOBUTAN-1-OL | 54953-78-5 [chemicalbook.com]
- 7. 54953-78-5 CAS MSDS (4-AZIDOBUTAN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Staudinger Reaction [organic-chemistry.org]
- 9. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 10. ehs.uci.edu [ehs.uci.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
A Senior Application Scientist's Guide to the Safe Handling of 4-Azidobutan-1-ol
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for their inherent properties. 4-Azidobutan-1-ol, a versatile building block in organic synthesis, particularly in "click chemistry," is a prime example of a compound that requires meticulous handling due to the energetic nature of the azide functional group.[1] This guide provides essential safety and logistical information, moving beyond a simple checklist to offer a deeper understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Understanding the Inherent Risks of 4-Azidobutan-1-ol
Organic azides are known for their potential to be energetic materials.[2] The primary hazard associated with 4-Azidobutan-1-ol stems from the azido group (-N₃), which can decompose rapidly, releasing nitrogen gas. This decomposition can be initiated by heat, shock, or friction.[1][2]
A critical consideration for the stability of organic azides is the ratio of carbon atoms to nitrogen atoms (C/N ratio).[1] For 4-Azidobutan-1-ol (C₄H₉N₃O), the C/N ratio is 4/3, which is slightly greater than one. While this ratio suggests a relatively higher stability compared to azides with a C/N ratio of less than one, it is still a small molecule with a significant proportion of nitrogen. Therefore, it must be handled with the appropriate precautions. Another useful guideline is the "Rule of Six," which suggests that having at least six carbon atoms for each energetic functional group can significantly dilute the explosive potential of the molecule.[1] 4-Azidobutan-1-ol does not meet this criterion, further emphasizing the need for careful handling.
It is also crucial to be aware that organic azides can react with acids to form hydrazoic acid (HN₃), a highly toxic and explosive substance.[3][4]
| Property | Value | Source |
| Molecular Formula | C₄H₉N₃O | BroadPharm |
| Molecular Weight | 115.13 g/mol | BroadPharm |
| Boiling Point | 76-78 °C at 10 Torr | ChemicalBook |
| Storage Temperature | -20°C | BroadPharm |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 4-Azidobutan-1-ol. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides protection from splashes and potential rapid gas evolution. |
| Hand Protection | Nitrile or Neoprene gloves | While specific permeation data for 4-Azidobutan-1-ol is not readily available, nitrile and neoprene gloves generally offer good resistance to a wide range of organic chemicals, including alcohols.[5] Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Flame-resistant lab coat | Protects against splashes and provides a layer of protection in the event of a fire. |
| Footwear | Closed-toe shoes | Prevents exposure from spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling 4-Azidobutan-1-ol is essential for maintaining a safe laboratory environment. The following workflow outlines the key stages of handling this compound.
Caption: A logical workflow for the safe handling of 4-Azidobutan-1-ol.
Step-by-Step Handling Procedures
-
Receipt and Storage : Upon receipt, inspect the container for any damage. Store 4-Azidobutan-1-ol at -20°C in a designated and clearly labeled area, away from heat sources and incompatible materials such as acids and oxidizing agents.[3]
-
Risk Assessment : Before any new procedure, perform a thorough risk assessment. Consider the scale of the reaction and potential for exothermic events.
-
PPE Donning : Put on all required PPE as outlined in the table above.
-
Chemical Handling : All handling of 4-Azidobutan-1-ol must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Use spatulas made of non-metallic materials like plastic or ceramic to avoid friction that could initiate decomposition.[6]
-
Reaction Setup : When setting up reactions, ensure that the apparatus is securely clamped and that there is adequate ventilation. If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely. Avoid using ground glass joints where the azide may become trapped and subject to friction.[6]
Emergency Preparedness: Spill Management
In the event of a spill, a swift and appropriate response is crucial to mitigate potential hazards.
Caption: A clear, step-by-step process for responding to a spill of 4-Azidobutan-1-ol.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE : Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment : For small spills, contain the liquid with an inert absorbent material such as vermiculite or sand.[7]
-
Cleanup : Carefully collect the absorbent material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.
-
Decontamination : Decontaminate the spill area with a dilute solution of sodium bicarbonate or another suitable mild base to neutralize any residual acidity and prevent the formation of hydrazoic acid.[6] Follow this with a wipe-down using soap and water.
-
Waste Disposal : Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.
Disposal Plan: Ensuring Safe Deactivation and Removal
The disposal of azide-containing waste requires special attention to prevent the formation of explosive metal azides. Under no circumstances should azide solutions be poured down the drain. [4]
Waste Segregation and Labeling
-
All waste containing 4-Azidobutan-1-ol must be collected in a dedicated, clearly labeled hazardous waste container.
-
The waste container should be made of a material that is compatible with the chemical, such as glass or polyethylene.
-
The label should clearly state "Azide Waste" and list all components of the waste stream.
Chemical Deactivation (Quenching)
Before collection by environmental health and safety personnel, it is best practice to chemically convert the azide to a more stable compound. A common and effective method for the reduction of organic azides is the Staudinger reaction, which uses triphenylphosphine to convert the azide to an amine.
It is imperative that this procedure is performed by a trained chemist in a chemical fume hood.
-
Dilution : Dilute the azide-containing solution with a compatible solvent.
-
Addition of Reducing Agent : Slowly add a solution of triphenylphosphine (in a suitable solvent) to the azide solution while stirring. The reaction is typically exothermic, so the addition should be controlled to manage the temperature.
-
Verification of Reaction Completion : Monitor the reaction by an appropriate method (e.g., thin-layer chromatography or infrared spectroscopy) to ensure all the azide has been consumed.
-
Waste Collection : Once the reaction is complete, the resulting phosphinimine or amine solution can be collected as a standard hazardous chemical waste.
For dilute aqueous solutions of azides (less than 5%), a carefully controlled reaction with nitrous acid can be used for destruction.[4] This involves the slow addition of a sodium nitrite solution followed by the gradual addition of a dilute acid.[4] This procedure generates nitrogen oxides and should only be performed in a well-ventilated fume hood by experienced personnel.[4]
By adhering to these detailed protocols, you can confidently and safely incorporate 4-Azidobutan-1-ol into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
-
OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
-
Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety. Retrieved from [Link]
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. safety.pitt.edu. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). SODIUM AZIDE AND ORGANIC AZIDES STANDARD OPERATING PROCEDURE TEMPLATE. Retrieved from [Link]
-
Luo, Q. (2018, July 16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]
-
University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. Retrieved from [Link]
-
OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]
-
TradeSafe. (2024, December 19). A Compliance Guide to OSHA Chemical Spill Procedures. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
